molecular formula C8H7NO2S B098189 1,3-Benzodioxole-5-carbothioamide CAS No. 15884-65-8

1,3-Benzodioxole-5-carbothioamide

Cat. No.: B098189
CAS No.: 15884-65-8
M. Wt: 181.21 g/mol
InChI Key: YHXXBQMLJHUUJU-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carbothioamide is a chemical compound based on the 1,3-benzodioxole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold due to its presence in a wide array of biologically active molecules . The 1,3-benzodioxole core, often referred to as a "magic moiety," is a fundamental component in numerous natural and synthetic compounds with diverse biological activities . This scaffold is found in several natural anticancer agents, such as podophyllotoxin and etoposide, which are known to function by inhibiting tubulin polymerization, thereby disrupting cell division . Research into 1,3-benzodioxole derivatives has expanded to include their incorporation into innovative chemical systems like ionic liquids, which are being investigated for their potential to improve the physicochemical properties and efficacy of active pharmaceutical ingredients, particularly in oncology . As such, this compound serves as a valuable building block for researchers in synthetic and medicinal chemistry. It provides a versatile core structure for the design and development of new chemical entities, facilitating the exploration of structure-activity relationships and the creation of novel compounds for biochemical screening and potential therapeutic applications. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXBQMLJHUUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379824
Record name 1,3-benzodioxole-5-carbothioamide
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15884-65-8
Record name 1,3-benzodioxole-5-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-benzodioxole-5-carbothioamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-carbothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Benzodioxole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry, and its derivatives. The document details synthetic pathways, experimental protocols, and quantitative data, and explores the potential biological relevance of these compounds, including their interaction with key signaling pathways.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in numerous biologically active compounds, both naturally occurring and synthetic. Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbothioamide functional group to this scaffold can further enhance its therapeutic potential by increasing its lipophilicity and ability to interact with biological targets. This guide focuses on the synthesis of this compound and its derivatives, starting from the readily available precursor, piperonal.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through two primary routes, both commencing from piperonal (1,3-benzodioxole-5-carboxaldehyde). These pathways proceed via either a nitrile intermediate (Route A) or a carboxamide intermediate (Route B).

dot

Synthesis_Pathways cluster_A Route A: Nitrile Intermediate cluster_B Route B: Carboxamide Intermediate Piperonal Piperonal (1) Piperonal_Oxime Piperonal Oxime (2) Piperonal->Piperonal_Oxime NH₂OH·HCl Piperonylic_Acid Piperonylic Acid Piperonal->Piperonylic_Acid Oxidation (e.g., KMnO₄) Nitrile 1,3-Benzodioxole- 5-carbonitrile (3) Piperonal_Oxime->Nitrile Dehydration (e.g., Ac₂O) Thioamide 1,3-Benzodioxole- 5-carbothioamide (5) Nitrile->Thioamide H₂S, Base Carboxamide 1,3-Benzodioxole- 5-carboxamide (4) Piperonylic_Acid->Carboxamide 1. SOCl₂ 2. NH₄OH Carboxamide->Thioamide Lawesson's Reagent

Caption: Synthetic routes to this compound.

Route A: Synthesis via 1,3-Benzodioxole-5-carbonitrile

This pathway involves the conversion of piperonal to its oxime, followed by dehydration to the corresponding nitrile. The nitrile is then converted to the target thioamide.

Experimental Protocol:

  • Step 1: Synthesis of Piperonal Oxime.

    • To a solution of piperonal (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added.

    • The mixture is stirred at room temperature for 1-2 hours.

    • The product is isolated by filtration and recrystallized from ethanol.

  • Step 2: Synthesis of 1,3-Benzodioxole-5-carbonitrile.

    • Piperonal oxime (1 equivalent) is heated with a dehydrating agent such as acetic anhydride (2-3 equivalents) at reflux for 2-3 hours.

    • The reaction mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 3: Synthesis of this compound.

    • 1,3-Benzodioxole-5-carbonitrile (1 equivalent) is dissolved in a solution of pyridine and triethylamine.

    • Hydrogen sulfide gas is bubbled through the solution for several hours until the reaction is complete (monitored by TLC).

    • The product is isolated by precipitation with water and purified by column chromatography or recrystallization.

Route B: Synthesis via 1,3-Benzodioxole-5-carboxamide

This alternative route involves the oxidation of piperonal to piperonylic acid, which is then converted to the carboxamide, followed by thionation.

Experimental Protocol:

  • Step 1: Synthesis of Piperonylic Acid.

    • Piperonal (1 equivalent) is oxidized using an oxidizing agent such as potassium permanganate in an alkaline solution.

    • The reaction mixture is heated, and upon completion, the manganese dioxide is filtered off.

    • The filtrate is acidified to precipitate the piperonylic acid, which is then filtered and dried.

  • Step 2: Synthesis of 1,3-Benzodioxole-5-carboxamide.

    • Piperonylic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride.

    • The crude acid chloride is then reacted with an excess of aqueous ammonia to form the carboxamide.

    • The product is filtered, washed with water, and recrystallized.

  • Step 3: Synthesis of this compound.

    • 1,3-Benzodioxole-5-carboxamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) are refluxed in a dry solvent such as toluene or THF for 2-4 hours.[1]

    • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired thioamide.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physical and Spectroscopic Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
PiperonalC₈H₆O₃150.1335-399.84 (s, 1H), 7.42 (d, 1H), 7.35 (s, 1H), 6.98 (d, 1H), 6.12 (s, 2H)190.5, 153.0, 148.8, 132.1, 128.8, 108.5, 106.9, 102.1
1,3-Benzodioxole-5-carbonitrileC₈H₅NO₂147.1391-947.30 (dd, 1H), 7.11 (d, 1H), 6.95 (d, 1H), 6.12 (s, 2H)151.2, 147.8, 128.9, 118.6, 112.3, 109.1, 105.8, 102.4
1,3-Benzodioxole-5-carboxamideC₈H₇NO₃165.15170-1737.55 (br s, 1H), 7.40 (dd, 1H), 7.32 (d, 1H), 6.90 (d, 1H), 6.05 (s, 2H), 5.85 (br s, 1H)168.2, 150.1, 147.5, 128.0, 122.9, 108.2, 107.8, 101.8
This compoundC₈H₇NO₂S181.21188-1919.50 (br s, 1H), 9.25 (br s, 1H), 7.65 (dd, 1H), 7.50 (d, 1H), 6.92 (d, 1H), 6.08 (s, 2H)198.5, 150.5, 147.9, 135.8, 124.7, 108.4, 107.9, 101.9

Synthesis of Derivatives

The this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

S-Alkylation

The sulfur atom of the thioamide is nucleophilic and can be readily alkylated.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent like DMF or acetone, a base such as potassium carbonate (1.5 equivalents) is added.

  • The appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

  • The product is isolated by extraction and purified by chromatography.

N-Acylation

The nitrogen atom of the thioamide can be acylated to introduce various substituents.

Experimental Protocol:

  • This compound (1 equivalent) is dissolved in a mixture of pyridine and dichloromethane.

  • The desired acyl chloride or anhydride (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The product is isolated by washing with dilute acid and base, followed by purification.

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have been reported to exhibit a range of biological activities, including anticancer properties. Several studies suggest that these compounds may exert their effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3]

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival Inhibition of apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor Benzodioxole 1,3-Benzodioxole Derivatives Benzodioxole->PI3K Inhibition Benzodioxole->Akt Inhibition Benzodioxole->mTORC1 Inhibition

Caption: Plausible inhibition of the PI3K/Akt/mTOR pathway by 1,3-benzodioxole derivatives.

The thioamide derivatives of 1,3-benzodioxole, due to their structural similarity to known inhibitors, are hypothesized to interfere with this pathway, potentially at the level of PI3K, Akt, or mTOR itself. This interference could lead to the inhibition of downstream signaling, resulting in decreased cell proliferation and survival, thus contributing to their potential anticancer effects. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted.

Conclusion

This technical guide outlines robust and reproducible synthetic routes to this compound and provides a framework for the synthesis of its derivatives. The compiled quantitative data and proposed biological context offer a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. The exploration of this class of compounds may lead to the development of novel therapeutic agents with improved efficacy and selectivity.

References

In-Depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1,3-Benzodioxole-5-carbothioamide. Due to the limited availability of experimental data for this specific compound, this guide combines reported experimental values with predicted data for a more complete profile. Detailed experimental protocols for a plausible synthetic route are provided, along with visualizations of the synthetic workflow and a hypothesized biological signaling pathway based on the activities of structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
Molecular Formula C₈H₇NO₂S-
Molecular Weight 181.21 g/mol [1][2]
Melting Point 183-186 °CExperimental
Boiling Point 352.4 ± 25.0 °CPredicted
pKa (most acidic) 12.3 ± 0.7Predicted
pKa (most basic) -1.9 ± 0.4Predicted
LogP 1.8Predicted
Aqueous Solubility 0.24 g/LPredicted

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound via Thionation of 1,3-Benzodioxole-5-carboxamide

Principle: This reaction replaces the carbonyl oxygen of the amide with a sulfur atom. Lawesson's reagent serves as the sulfur transfer agent. The reaction is typically carried out in an anhydrous, high-boiling solvent.[3][4]

Materials:

  • 1,3-Benzodioxole-5-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene (or other suitable high-boiling solvent like xylene or dioxane)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Benzodioxole-5-carboxamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Safety Precautions: Lawesson's reagent is moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. The reaction should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 1,3-Benzodioxole-5-carboxamide reaction Thionation at Reflux start->reaction reagents Lawesson's Reagent Anhydrous Toluene reagents->reaction workup Solvent Removal Aqueous Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Hypothesized Biological Signaling Pathway

Given that specific biological data for this compound is unavailable, a hypothesized signaling pathway is presented based on the known activities of other thioamide and 1,3-benzodioxole-containing compounds. Thioamides have been shown to possess antimicrobial and immunomodulatory properties, while some 1,3-benzodioxole derivatives exhibit anticancer and enzyme-inhibiting activities.[6][7][8][9][10] A plausible mechanism of action could involve the inhibition of key cellular pathways implicated in disease progression. The following diagram illustrates a hypothetical pathway where the compound inhibits the Thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells, a mechanism observed for some 1,3-benzodioxole derivatives.[6]

G compound This compound TrxR Thioredoxin Reductase (TrxR) compound->TrxR Inhibition Trx Thioredoxin (Trx) TrxR->Trx Reduction ROS Reactive Oxygen Species (ROS) Trx->ROS Scavenging Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Hypothesized inhibition of the Thioredoxin system.

Discussion

This compound is a molecule with potential for further investigation in drug discovery. Its structural similarity to other biologically active 1,3-benzodioxole derivatives suggests that it may possess interesting pharmacological properties. The presence of the thioamide group can confer unique characteristics, such as altered metabolic stability and hydrogen bonding capabilities, compared to its amide analog.[11]

The predicted physicochemical properties suggest that the compound has moderate lipophilicity and low aqueous solubility. These factors would need to be considered in any formulation development.

The proposed synthesis via thionation of the corresponding amide is a well-established and reliable method, making the compound accessible for further studies.

The lack of experimental data on the biological activity of this compound highlights an area for future research. Screening this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens could reveal its therapeutic potential. Furthermore, investigating its effects on specific cellular signaling pathways, such as the hypothesized inhibition of the thioredoxin system, would provide valuable insights into its mechanism of action.

Conclusion

This technical guide has consolidated the available and predicted physicochemical data for this compound, provided a detailed experimental protocol for its synthesis, and presented a hypothesized biological signaling pathway. While further experimental validation is required, this document provides a solid foundation for researchers to initiate studies on this promising compound and explore its potential applications in drug development.

References

Spectroscopic Characterization of 1,3-Benzodioxole-5-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Benzodioxole-5-carbothioamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic properties based on the analysis of structurally similar compounds, namely 1,3-benzodioxole derivatives and aromatic carbothioamides. Detailed experimental protocols for the key spectroscopic techniques are also provided to facilitate the acquisition of empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds containing the 1,3-benzodioxole moiety and the carbothioamide functional group.

Predicted ¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.2m2HAr-H
~6.9d1HAr-H
~6.1s2HO-CH₂ -O
~8.0 - 9.0 (broad)s2HCSNH₂

Note: The chemical shifts of the thioamide protons (-CSNH₂) can be highly variable and are dependent on solvent and concentration.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)Assignment
~200C =S
~152Ar-C -O
~148Ar-C -O
~130Ar-C -CSNH₂
~125Ar-C H
~108Ar-C H
~102O-C H₂-O
Predicted FT-IR Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium-Strong, BroadN-H stretching (asymmetric and symmetric)
~3050MediumAromatic C-H stretching
~2920WeakMethylene (-OCH₂O-) C-H stretching
~1620Medium-StrongN-H bending
~1500, ~1450StrongAromatic C=C stretching
~1400StrongC-N stretching (Thioamide I band)
~1250StrongC-O-C asymmetric stretching
~1100StrongC=S stretching (Thioamide II band)
~1040StrongC-O-C symmetric stretching
~930MediumO-CH₂-O bending
~850 - 750StrongAromatic C-H out-of-plane bending
Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
~181High[M]⁺ (Molecular Ion)
~165Medium[M - NH₂]⁺
~149Medium[M - S]⁺ or [M - NH₂ - O]⁺
~121High[1,3-Benzodioxole-5-carbonyl]⁺ fragment
~93Medium[C₆H₅O]⁺ fragment
~65Medium[C₅H₅]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not overlap with signals of interest. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum. Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are more suitable.

  • Ionization: The sample molecules are ionized. In electron ionization (EI), a high-energy electron beam is used to bombard the sample, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation UVVis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR_Workflow start Purified Sample prep Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS start->prep nmr_acq Acquire ¹H and ¹³C NMR Spectra prep->nmr_acq processing Fourier Transform, Phasing, and Baseline Correction nmr_acq->processing analysis Chemical Shift Analysis, Integration, and Coupling Constant Determination processing->analysis structure Determine C-H Framework analysis->structure

Caption: Experimental workflow for NMR spectroscopy.

FTIR_Workflow start Purified Sample prep Prepare KBr Pellet start->prep background Record Background Spectrum prep->background sample_scan Acquire FT-IR Spectrum of Sample background->sample_scan analysis Identify Characteristic Absorption Bands sample_scan->analysis functional_groups Identify Functional Groups analysis->functional_groups

Caption: Experimental workflow for FT-IR spectroscopy.

MS_Workflow start Purified Sample introduction Sample Introduction start->introduction ionization Ionization (e.g., EI) introduction->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum analysis Determine Molecular Weight and Fragmentation Pattern spectrum->analysis structure_info Gain Structural Insights analysis->structure_info

Caption: Experimental workflow for Mass Spectrometry.

An In-depth Technical Guide on the Crystal Structure and Analysis of 1,3-Benzodioxole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure of 1,3-benzodioxole-5-carbothioamide and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes key crystallographic data, details experimental protocols for synthesis and crystallization, and explores the biological significance of this class of compounds, with a focus on their potential as anticancer agents.

Molecular Structure and Crystallographic Analysis

Table 1: Crystal Data and Structure Refinement for (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide

ParameterValue
Empirical FormulaC₁₂H₁₅N₃O₂S
Formula Weight265.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7207 (3)
b (Å)10.6225 (6)
c (Å)10.8103 (6)
α (°)83.908 (5)
β (°)79.913 (5)
γ (°)87.029 (5)
Volume (ų)642.74 (6)
Z2
Density (calculated) (Mg/m³)1.371
Absorption Coefficient (mm⁻¹)0.25
F(000)280
Crystal Size (mm³)0.15 x 0.15 x 0.10
θ range for data collection (°)2.7 to 29.5
Reflections collected9389
Independent reflections2811
R(int)0.039
Final R indices [I>2σ(I)]R1 = 0.039, wR2 = 0.104
R indices (all data)R1 = 0.052, wR2 = 0.112

The molecular structure reveals that the 1,3-benzodioxole fragment is nearly planar. In the crystal, molecules are linked by pairs of N—H···S hydrogen bonds, forming inversion dimers. These dimers are stacked along the a-axis.

Experimental Protocols

Synthesis of 1,3-Benzodioxole Derivatives

A general and adaptable synthetic route for N-(benzo[d][1][2]dioxol-5-yl) amides and thioamides has been established. The following protocol describes the synthesis of a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide compounds, which can be modified for the synthesis of the target carbothioamide.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Thioacetic Acid Derivative Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Formation thioglycolic_acid Thioglycolic Acid step1_reaction Substitution Reaction (NaOH, EtOH/H2O, 78°C, 3h) thioglycolic_acid->step1_reaction benzyl_bromide Substituted Benzyl Bromide benzyl_bromide->step1_reaction intermediate1 2-(one-benzylthio)acetic acid step1_reaction->intermediate1 step2_reaction Acylation (Oxalyl Chloride, DCM, 0°C to RT, 1.5h) intermediate1->step2_reaction intermediate2 Acid Chloride Intermediate step2_reaction->intermediate2 step3_reaction Amidation (Triethylamine, Dioxane, 0°C to RT, 2.5h) intermediate2->step3_reaction benzodioxole_amine Benzo[d][1,3]dioxol-5-amine benzodioxole_amine->step3_reaction final_product N-(benzo[d][1,3]dioxol-5-yl)-2- (one-benzylthio)acetamide step3_reaction->final_product

Caption: Synthetic workflow for N-substituted 1,3-benzodioxole derivatives.

Materials:

  • Thioglycolic acid

  • Substituted benzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Benzo[d][1][2]dioxol-5-amine

  • Triethylamine

  • Dioxane

Procedure:

  • Formation of 2-(one-benzylthio)acetic acid: To a solution of thioglycolic acid and a substituted benzyl bromide in ethanol, a solution of NaOH in water is added dropwise. The mixture is refluxed for 3 hours. After cooling, the ethanol is removed, and the aqueous solution is acidified with HCl. The product is extracted with an organic solvent.

  • Formation of the Acid Chloride: The crude 2-(one-benzylthio)acetic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise at 0°C. The reaction is stirred at 0°C and then at room temperature. The excess oxalyl chloride and solvent are removed under vacuum.

  • Amide Synthesis: The resulting acid chloride is added dropwise to a solution of benzo[d][1][2]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred at 0°C and then at room temperature. The final product is obtained after an aqueous workup and extraction.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, including anticancer properties. One of the key mechanisms of action for their antitumor effect is the inhibition of the thioredoxin (Trx) system, a critical regulator of cellular redox balance.[3]

Inhibition of the Thioredoxin System in Cancer

The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is often overexpressed in cancer cells to counteract oxidative stress. By inhibiting TrxR, 1,3-benzodioxole derivatives can disrupt the redox homeostasis of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[3]

Thioredoxin_Inhibition_Pathway Benzodioxole 1,3-Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduces Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR Substrate for Trx_red->Trx_ox Reduces substrates ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Cancer_Cell Cancer Cell Proliferation and Survival Trx_red->Cancer_Cell Promotes NADPH NADPH NADPH->TrxR Reductant NADP NADP+ Cellular_Damage Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Apoptosis->Cancer_Cell Inhibits Cellular_Damage->Apoptosis

Caption: Inhibition of the Thioredoxin system by 1,3-benzodioxole derivatives leading to apoptosis in cancer cells.

This pathway highlights a promising avenue for the development of novel anticancer therapies based on the 1,3-benzodioxole scaffold. The targeted inhibition of the Trx system offers a mechanism to selectively induce cell death in cancer cells, which are often more susceptible to oxidative stress.

Auxin Receptor Agonism

In a different biological context, certain N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants.[2] This interaction promotes root growth by enhancing auxin-related signaling responses. While this specific pathway is more relevant to agricultural applications, it underscores the versatility of the 1,3-benzodioxole scaffold in interacting with diverse biological targets.

Conclusion

The this compound core represents a valuable scaffold for the design of novel therapeutic agents. The detailed crystal structure analysis of its derivatives provides crucial information on molecular geometry and intermolecular interactions, which is essential for structure-based drug design. The demonstrated ability of these compounds to inhibit the thioredoxin system highlights their potential as anticancer agents. The experimental protocols provided herein offer a solid foundation for the synthesis and further investigation of this promising class of molecules. Future research should focus on the synthesis and crystallographic analysis of this compound itself to further refine our understanding of its structure-activity relationships.

References

An In-depth Technical Guide on the Solubility of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-Benzodioxole-5-carbothioamide. Due to a lack of readily available quantitative solubility data in public databases and scientific literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide is intended to support research, development, and formulation activities where understanding the solubility of this compound is critical.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₇NO₂S.[1][2] It belongs to the benzodioxole family, a class of compounds that are structural components in a variety of natural products and synthetic molecules with important biological activities.[3] The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, making it a critical parameter in drug discovery and development.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. The parent compound, 1,3-benzodioxole, is known to be sparingly soluble in water and soluble in many organic solvents.[3] However, the addition of the carbothioamide functional group is expected to alter its polarity and, consequently, its solubility profile.

The following table lists common laboratory solvents in which the solubility of this compound could be experimentally determined.

SolventChemical FormulaTypeSolubility ( g/100 mL)
WaterH₂OPolar ProticData not available
EthanolC₂H₅OHPolar ProticData not available
MethanolCH₃OHPolar ProticData not available
AcetoneC₃H₆OPolar AproticData not available
Dichloromethane (DCM)CH₂Cl₂Polar AproticData not available
Diethyl Ether(C₂H₅)₂ONonpolarData not available
HexaneC₆H₁₄NonpolarData not available
TolueneC₇H₈NonpolarData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticData not available
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticData not available
5% Sodium HydroxideNaOH (aq)BasicData not available
5% Hydrochloric AcidHCl (aq)AcidicData not available

Experimental Protocol for Solubility Determination

The following is a generalized, qualitative protocol for determining the solubility of an organic compound such as this compound in various solvents. This method is based on established procedures for solubility testing.[4][5][6]

3.1. Materials and Equipment

  • This compound

  • Small test tubes and a test tube rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

  • Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl

  • Litmus paper or pH meter

3.2. Procedure

This protocol follows a systematic approach to classify the compound based on its solubility in different types of solvents.

  • Water Solubility Test:

    • Place approximately 25 mg of the compound into a clean, dry test tube.

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely.

    • If the compound is water-soluble, proceed to test the pH of the solution with litmus paper.[7]

    • If the compound is insoluble in water, proceed to the ether solubility test and then to tests in acidic and basic solutions.

  • Ether Solubility Test:

    • In a new test tube, place approximately 25 mg of the compound.

    • Add 0.75 mL of diethyl ether in small portions, shaking after each addition.

    • Observe for complete dissolution.

  • Aqueous Acid and Base Solubility Tests (for water-insoluble compounds):

    • 5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution incrementally with shaking. Solubility in this basic solution suggests the presence of an acidic functional group.[4]

    • 5% NaHCO₃ Test: If soluble in NaOH, test a fresh 25 mg sample in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strongly acidic functional group.[4]

    • 5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution incrementally with shaking. Solubility in this acidic solution suggests the presence of a basic functional group (e.g., an amine).[4]

3.3. Interpretation of Results

The solubility behavior of the compound in these different solvents can provide initial indications of its functional groups and polarity. For instance, solubility in water suggests the presence of polar functional groups capable of hydrogen bonding. Solubility in aqueous base (NaOH) but not in water points towards an acidic compound, while solubility in aqueous acid (HCl) suggests a basic compound.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: 25 mg of Compound add_water Add 0.75 mL Water start->add_water is_soluble_water Soluble in Water? add_water->is_soluble_water test_ph Test pH with Litmus Paper is_soluble_water->test_ph Yes add_ether Add 0.75 mL Diethyl Ether is_soluble_water->add_ether No acidic Acidic test_ph->acidic Blue to Red basic Basic test_ph->basic Red to Blue neutral Neutral test_ph->neutral No Change end End acidic->end basic->end neutral->end is_soluble_ether Soluble in Ether? add_ether->is_soluble_ether add_hcl Add 0.75 mL 5% HCl is_soluble_ether->add_hcl No neutral_nonpolar Neutral Nonpolar Compound is_soluble_ether->neutral_nonpolar Yes add_naoh Add 0.75 mL 5% NaOH is_soluble_naoh Soluble in NaOH? add_naoh->is_soluble_naoh add_nahco3 Add 0.75 mL 5% NaHCO3 is_soluble_naoh->add_nahco3 Yes neutral_polar Neutral Polar Compound is_soluble_naoh->neutral_polar No is_soluble_nahco3 Soluble in NaHCO3? add_nahco3->is_soluble_nahco3 strong_acid Strong Acidic Compound is_soluble_nahco3->strong_acid Yes weak_acid Weak Acidic Compound is_soluble_nahco3->weak_acid No strong_acid->end weak_acid->end is_soluble_hcl Soluble in HCl? add_hcl->is_soluble_hcl is_soluble_hcl->add_naoh No base_compound Basic Compound is_soluble_hcl->base_compound Yes base_compound->end neutral_polar->end neutral_nonpolar->end

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive, systematic experimental protocol for its determination. The provided workflow and diagram offer a clear path for researchers to characterize the solubility of this compound, which is a crucial step in its evaluation for potential applications in drug development and other scientific fields. The structural similarity to other benzodioxole derivatives suggests potential solubility in a range of organic solvents, which can be confirmed through the application of the described experimental procedures.

References

An In-depth Technical Guide to the Thermal Stability of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the thermal stability of 1,3-Benzodioxole-5-carbothioamide. Due to a lack of specific experimental data in publicly available literature, this guide focuses on established methodologies for assessing thermal stability, presenting detailed hypothetical experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it outlines the known physical properties and potential thermal decomposition products. A generalized workflow for thermal stability analysis and a hypothesized thermal decomposition pathway for the target molecule are provided to guide future research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound incorporating both the benzodioxole and thioamide functional groups. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. Understanding the temperature at which decomposition begins, the rate of mass loss, and the nature of the decomposition products is essential for risk assessment and the establishment of safe handling and storage protocols.

Physicochemical Properties and Known Data

Direct experimental data on the thermal decomposition of this compound is not extensively reported in the available scientific literature. However, fundamental physical properties and likely hazardous decomposition products have been identified.

Table 1: Summary of Known Data for this compound

ParameterData
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Melting Point 179 - 181 °C
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Oxides of sulfur (SOx), Carbon dioxide (CO₂)
Quantitative Thermal Decomposition Data (TGA/DSC) Not available in the searched literature.

Experimental Protocols for Thermal Stability Assessment

The following sections detail best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are recommended for the comprehensive thermal characterization of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%) as indicators of thermal stability.

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as decomposition exotherms or endotherms for this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature above its melting point, for instance, 250 °C, at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Analyze the thermogram for any exothermic peaks at temperatures above the melting point, which would indicate decomposition.

Visualized Workflows and Pathways

The following diagrams illustrate a general workflow for thermal stability analysis and a hypothesized decomposition pathway for this compound.

G cluster_0 Thermal Stability Assessment Workflow start Compound Synthesis and Purification phys_char Physicochemical Characterization (e.g., Melting Point) start->phys_char tga Thermogravimetric Analysis (TGA) - Determine Td5% and Tdmax - Quantify mass loss phys_char->tga dsc Differential Scanning Calorimetry (DSC) - Determine Tm and ΔHfus - Identify decomposition exotherms phys_char->dsc evolved_gas Evolved Gas Analysis (TGA-MS/FTIR) - Identify decomposition products tga->evolved_gas kinetic Kinetic Analysis - Determine activation energy (Ea) - Model decomposition reaction tga->kinetic dsc->kinetic report Comprehensive Stability Report - Safe handling guidelines - Storage recommendations evolved_gas->report kinetic->report

Caption: A generalized experimental workflow for the comprehensive thermal stability analysis of a chemical compound.

G cluster_1 Hypothesized Thermal Decomposition Pathway cluster_products Decomposition Products parent This compound intermediate1 Initial C-S or C-N Bond Cleavage parent->intermediate1 Heat (Δ) co CO co2 CO₂ sox SOx nox NOx intermediate1->sox intermediate1->nox intermediate2 Fragmentation of Benzodioxole Ring intermediate1->intermediate2 intermediate2->co intermediate2->co2

Caption: A hypothesized thermal decomposition pathway for this compound.

Discussion of Hypothesized Decomposition

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known hazardous decomposition products, the initial fragmentation is anticipated to occur at the thioamide functional group, which is generally less stable than its amide counterpart. This could involve the cleavage of the C-S or C-N bonds. Subsequent, higher-energy fragmentation of the aromatic and dioxole rings would lead to the formation of stable gaseous products such as carbon monoxide, carbon dioxide, and various oxides of nitrogen and sulfur. The exact mechanism and the temperature ranges for these decomposition steps can only be confirmed through experimental analysis, particularly using TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy to identify the evolved gases.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its determination. The detailed protocols for TGA and DSC analysis, along with the proposed workflow and hypothetical decomposition pathway, offer a clear roadmap for researchers and drug development professionals. A thorough understanding of the thermal properties of this compound is paramount for ensuring its safe handling, developing stable formulations, and predicting its shelf-life. The experimental investigation guided by the principles outlined in this document will be crucial in advancing the potential of this compound in therapeutic applications.

The Diverse Biological Activities of 1,3-Benzodioxole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a prevalent structural motif in a vast array of natural and synthetic compounds. This unique chemical entity imparts significant and varied biological activities, making it a subject of intense interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human tumor cell lines.[1] The mechanisms underlying their antitumor activity are multifaceted and often involve the inhibition of critical cellular pathways.

One key mechanism involves the inhibition of the thioredoxin (Trx) system. The Trx system, which is overexpressed in many cancer cells, plays a crucial role in antioxidant defense, cell proliferation, and apoptosis resistance. By inhibiting this system, 1,3-benzodioxole-containing compounds can induce oxidative stress and promote apoptosis in cancer cells.[2] For instance, synthetic organic arsenicals conjugated with 1,3-benzodioxole derivatives have shown strong inhibition of the Trx system, leading to tumor elimination in preclinical models.[2]

Furthermore, some 1,3-benzodioxole derivatives have been shown to possess significant growth inhibitory activity at concentrations ranging from 10⁻⁷ to 10⁻⁵ M across numerous cell lines.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 1,3-benzodioxole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µmol/L)Reference
MAZ2Molm-13 (Leukemia)0.81[2]
MAZ2NB4 (Leukemia)1.01[2]
MAZ2HeLa (Cervical Cancer)1.40[2]
MAZ24T1 (Breast Cancer)1.40[2]
PFZ2Molm-13 (Leukemia)2.1[2]
PFZ2NB4 (Leukemia)4.2[2]
MyristicinCaco-2 (Colorectal Adenocarcinoma)146 µg/mL[3]
Safrole OilHep3B (Hepatocellular Carcinoma)-[4]
Experimental Protocol: In Vitro Anticancer Activity Assessment

A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Objective: To determine the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Molm-13, NB4, HeLa, 4T1)[2]

  • Non-malignant control cell lines (e.g., COS-7)[2]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 1,3-Benzodioxole compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathway: Thioredoxin System Inhibition

The following diagram illustrates the proposed mechanism of action for 1,3-benzodioxole-conjugated arsenicals in inhibiting the thioredoxin system, leading to cancer cell apoptosis.

Thioredoxin_Inhibition Benzodioxole_Arsenical 1,3-Benzodioxole Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Benzodioxole_Arsenical->TrxR Trx Thioredoxin (Trx) (Oxidized) TrxR->Trx Reduction Trx_reduced Thioredoxin (Trx) (Reduced) ROS Reactive Oxygen Species (ROS) Trx_reduced->ROS Scavenging ASK1 Apoptosis-Signal-Regulating Kinase 1 (ASK1) Trx_reduced->ASK1 Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction ASK1->Apoptosis Activation

Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole Conjugates.

Antimicrobial Activity

Several 1,3-benzodioxole derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[7] Natural compounds like safrole, a major component of sassafras oil, and its nanoemulgel formulations have shown potential antimicrobial effects.[4] The structural modifications of the 1,3-benzodioxole core can lead to compounds with enhanced and selective antimicrobial properties. For instance, certain Schiff base derivatives of 1,3-benzodioxole have shown inhibitory activity against pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Safrole OilStaphylococcus aureus-[4]
Safrole OilEscherichia coli-[4]
Safrole OilCandida albicans-[4]
MyristicinStaphylococcus aureus-[9]
MyristicinEscherichia coli-[9]
MyristicinBacillus subtilis-[9]

(Note: Specific MIC values were not consistently available in the initial search results, indicating an area for further specific investigation.)

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of 1,3-benzodioxole derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,3-Benzodioxole compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[11]

  • Compound Dilution: Perform serial twofold dilutions of the 1,3-benzodioxole compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial susceptibility of 1,3-benzodioxole compounds.

Antimicrobial_Workflow Start Start Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Dilution Serial Dilution of 1,3-Benzodioxole Compound in 96-well Plate Start->Dilution Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read Visually Inspect or Read Absorbance Incubate->Read Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC End End Determine_MIC->End CYP450_Inhibition Start 1,3-Benzodioxole Compound Oxidation Oxidation of Methylene Bridge by Cytochrome P450 Start->Oxidation Carbene Formation of Reactive Carbene Intermediate Oxidation->Carbene Binding Covalent Binding of Carbene to Heme Prosthetic Group Carbene->Binding Inactivation Irreversible Inactivation of Cytochrome P450 Enzyme Binding->Inactivation End Enzyme Inhibition Inactivation->End

References

Unraveling the Multifaceted Mechanisms of 1,3-Benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, implicating diverse mechanisms of action across various therapeutic areas. This technical guide delves into the core mechanisms of action for distinct classes of 1,3-benzodioxole derivatives, presenting key experimental findings, quantitative data, and detailed protocols to support further research and development.

Auxin Receptor Agonism in Plant Growth Regulation

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants.[1][2][3]

Mechanism of Action

These derivatives are proposed to mimic the action of natural auxin, indole-3-acetic acid (IAA), by binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor.[1][2][3] This interaction triggers a signaling cascade that ultimately leads to the expression of auxin-responsive genes, promoting root elongation and lateral root formation. Molecular docking studies suggest a strong binding affinity of these synthetic compounds to the TIR1 receptor, even stronger than the natural ligand in some cases.[1][2]

Auxin_Signaling cluster_0 Cellular Response Auxin-Responsive Genes Auxin-Responsive Genes Root Growth Promotion Root Growth Promotion Auxin-Responsive Genes->Root Growth Promotion 1,3-Benzodioxole Derivative 1,3-Benzodioxole Derivative TIR1 Receptor TIR1 Receptor 1,3-Benzodioxole Derivative->TIR1 Receptor Binds to Aux/IAA Repressor Degradation Aux/IAA Repressor Degradation TIR1 Receptor->Aux/IAA Repressor Degradation Initiates Aux/IAA Repressor Degradation->Auxin-Responsive Genes Allows expression of

Quantitative Data: Root Growth Promotion

The biological activity of these compounds was evaluated by measuring their effect on primary root growth in Arabidopsis thaliana and Oryza sativa.

CompoundConcentration (µM)Primary Root Promotion Rate (%) in Arabidopsis
K-100.137.1
HTS053090.118.7
NAA (1-naphthylacetic acid)0.1-36.9
Data sourced from a study on auxin receptor agonists.[1]
Experimental Protocol: Root Growth Bioassay

Organism: Arabidopsis thaliana seedlings. Method:

  • Seedlings were grown on Murashige and Skoog (MS) medium.

  • Test compounds were added to the MS medium at specified concentrations.

  • Seedlings were incubated vertically in a growth chamber.

  • Primary root length was measured after a defined growth period.

  • The promotion rate was calculated relative to a control group.

Anticancer Activity via Multiple Pathways

Derivatives of 1,3-benzodioxole have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms underlying their antitumor effects are multifaceted and appear to be cell-type dependent.

Induction of Apoptosis and DNA Synthesis Inhibition

A notable derivative, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5), has demonstrated significant anticancer activity against C6 glioma and A549 lung adenocarcinoma cell lines.[4]

Mechanism of Action: This compound was found to induce both early and late-stage apoptosis in cancer cells.[4] Furthermore, it disrupts the mitochondrial membrane potential and inhibits DNA synthesis, leading to cell cycle arrest and eventual cell death.[4]

Anticancer_Apoptosis Benzodioxole-based Thiosemicarbazone Benzodioxole-based Thiosemicarbazone Mitochondrial Membrane Potential Disruption Mitochondrial Membrane Potential Disruption Benzodioxole-based Thiosemicarbazone->Mitochondrial Membrane Potential Disruption DNA Synthesis Inhibition DNA Synthesis Inhibition Benzodioxole-based Thiosemicarbazone->DNA Synthesis Inhibition Apoptosis Induction Apoptosis Induction Mitochondrial Membrane Potential Disruption->Apoptosis Induction DNA Synthesis Inhibition->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Inhibition of the Thioredoxin System

Conjugates of 1,3-benzodioxole derivatives with arsenicals have been shown to enhance anti-tumor efficiency by targeting the thioredoxin (Trx) system.[5][6]

Mechanism of Action: The thioredoxin system, crucial for maintaining cellular redox balance, is often upregulated in cancer cells. These 1,3-benzodioxole-arsenical conjugates act as inhibitors of thioredoxin reductase (TrxR), a key enzyme in this system.[5] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[6]

Thioredoxin_Inhibition 1,3-Benzodioxole-Arsenical Conjugate 1,3-Benzodioxole-Arsenical Conjugate TrxR Inhibition TrxR Inhibition 1,3-Benzodioxole-Arsenical Conjugate->TrxR Inhibition ROS Accumulation ROS Accumulation TrxR Inhibition->ROS Accumulation Oxidative Stress Oxidative Stress ROS Accumulation->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of various 1,3-benzodioxole derivatives have been quantified against several human tumor cell lines.

CompoundCell LineGI50 (µM)TGI (µM)
8 Leukemia4.5191.70
12 Leukemia4.4890.95
13 Leukemia4.4390.68
15 Leukemia4.1590.46
16 Leukemia4.2390.60
19 Leukemia4.5291.94
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. Data from a study on antitumor activity of 1,3-benzodioxole derivatives.[7]
Experimental Protocol: MTT Assay for Cytotoxicity

Cell Lines: Human tumor cell lines (e.g., A549, C6, Molm-13, NB4, HeLa, 4T1).[4][5] Method:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Varying concentrations of the test compounds are added to the wells.

  • After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated to allow the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Activity

Certain peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial properties.[8] While some compounds were able to inhibit the growth of carcinoma S-180 tumors in mice, they also surprisingly promoted the growth of some microorganisms, including Bacillus subtilis.[8] The precise mechanism for this dual activity is not yet fully elucidated and warrants further investigation.

Conclusion

The 1,3-benzodioxole nucleus serves as a versatile scaffold for the development of novel therapeutic agents with a wide array of biological activities. The mechanisms of action for its derivatives are diverse, ranging from receptor agonism in plants to the induction of apoptosis and inhibition of key enzyme systems in cancer cells. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this important chemical entity. Future studies should focus on elucidating the structure-activity relationships and refining the selectivity of these compounds to enhance their therapeutic index.

References

The Therapeutic Potential of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a heterocyclic structure found in numerous natural products like safrole and myristicin, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, presenting promising avenues for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of 1,3-benzodioxole derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and the disruption of the thioredoxin system.[4][5][6]

Inhibition of Tubulin Polymerization

Certain 6-benzyl-1,3-benzodioxole derivatives act as antimitotic agents by inhibiting microtubule assembly. These compounds competitively inhibit the binding of colchicine to tubulin, suggesting a similar mechanism of action to podophyllotoxin.[5]

Inhibition of Tubulin Polymerization by 1,3-Benzodioxole Derivatives

Thioredoxin System Inhibition

Conjugates of 1,3-benzodioxole derivatives with arsenicals have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells.[6][7] This inhibition leads to increased oxidative stress and subsequent apoptosis.[6]

// Nodes "1,3-Benzodioxole-Arsenical Conjugate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TrxR" [label="Thioredoxin Reductase (TrxR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Trx" [label="Thioredoxin (Trx)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ROS" [label="Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ASK1" [label="Apoptosis-Signal-Regulating Kinase 1 (ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "1,3-Benzodioxole-Arsenical Conjugate" -> "TrxR" [label="Inhibits", fontcolor="#EA4335"]; "TrxR" -> "Trx" [label="Reduces"]; "Trx" -> "ROS" [label="Scavenges", dir=rev, arrowhead=tee]; "Trx" -> "ASK1" [label="Inhibits", arrowhead=tee]; "ASK1" -> "Apoptosis" [label="Induces"]; "ROS" -> "Apoptosis" [label="Induces"];

} caption { label="Thioredoxin System Inhibition Pathway"; fontsize=12; fontname="Arial"; }

Thioredoxin System Inhibition Pathway

Quantitative Data: Anticancer Activity
Compound ClassCell Line(s)Activity MetricValueReference(s)
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human tumor cell linesGI5010⁻⁷ to 10⁻⁵ M[4]
1,3-Benzodioxole-arsenical conjugates (e.g., PFZ2, HDZ2, TAZ2, DAZ2, MAZ2)Various cancer cell linesIC50Varies by compound and cell line[7]

Antimicrobial Activity

Novel 1,3-benzodioxole derivatives, particularly those containing Schiff bases, have demonstrated promising antibacterial activity.[8]

Potential Target: Bacterial FabH Enzyme

In silico studies suggest that Schiff base derivatives of 1,3-benzodioxole may bind to and inhibit the bacterial FabH enzyme, a key component in fatty acid synthesis.[8]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganism(s)Activity MetricValueReference(s)
(E)-N-((3,4-dihydro-2H-benzo[b][4][9]dioxepin-7-yl)methylene)hexadecan-1-amineE. coliMIC3.89-7.81 µM⁻¹[8]
(E)-N-((3,4-dihydro-2H-benzo[b][4][9]dioxepin-7-yl)methylene)hexadecan-1-amineE. coli FabHIC501.6 µM[8]
1,3-Benzodioxole-pyrimidine derivatives (e.g., 5c)Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, Gibberella zeaeEC500.07 - 6.99 mg/L[10]

Neuroprotective Effects

Hybrid benzodioxole-propanamide (BDZ-P) compounds have been investigated for their neuroprotective potential, particularly in the context of Parkinson's disease, through the modulation of AMPA receptors.[11][12]

Target: AMPA Receptors

These derivatives act as negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, influencing their desensitization and deactivation rates.[11]

// Nodes "BDZ-P_Compound" [label="Benzodioxole-Propanamide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AMPA_Receptor" [label="AMPA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desensitization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Deactivation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Neuroprotection" [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "BDZ-P_Compound" -> "AMPA_Receptor" [label="Modulates"]; "AMPA_Receptor" -> "Desensitization" [label="Increases rate of"]; "AMPA_Receptor" -> "Deactivation" [label="Prolongs"]; "Desensitization" -> "Neuroprotection"; "Deactivation" -> "Neuroprotection"; } caption { label="AMPA Receptor Modulation by Benzodioxole Derivatives"; fontsize=12; fontname="Arial"; }

AMPA Receptor Modulation by Benzodioxole Derivatives

Quantitative Data: AMPA Receptor Inhibition
CompoundAMPA Receptor SubunitIC50 (µM)Reference(s)
BDZ-P7GluA23.03[12]
BDZ-P7GluA1/23.14[12]
BDZ-P7GluA2/33.19[12]
BDZ-P7GluA13.2[12]

Enzyme Inhibition

1,3-Benzodioxole derivatives are known to inhibit a variety of enzymes, which contributes to their therapeutic effects and potential for drug-drug interactions.

Cytochrome P450 (CYP450) Inhibition

The 1,3-benzodioxole moiety is a well-known inhibitor of microsomal cytochrome P450 enzymes.[3][13][14] This can be attributed to the formation of a metabolite that binds to the enzyme.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Certain derivatives have shown potent inhibitory activity against AChE and BChE, enzymes critical in the breakdown of acetylcholine, making them potential candidates for Alzheimer's disease therapy.[15]

Monoamine Oxidase (MAO) Inhibition

Some 1,3-benzodioxole-containing chalcones are potent inhibitors of both MAO-A and MAO-B, suggesting their potential use in treating depression and neurodegenerative disorders.[15]

Succinate Dehydrogenase (SDH) Inhibition

Novel 1,3-benzodioxole-pyrimidine derivatives have been identified as potent inhibitors of succinate dehydrogenase, an enzyme crucial for fungal respiration, highlighting their potential as fungicides.[10]

α-Amylase and α-Glucosidase Inhibition

Benzodioxole grafted spirooxindole pyrrolidinyl derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, indicating their potential as antidiabetic agents.[16]

Quantitative Data: Enzyme Inhibition
Compound Class/DerivativeEnzymeIC50Reference(s)
1,3-Benzodioxole-containing chalcone (CD8)MAO-B0.026 µM[15]
1,3-Benzodioxole-containing chalcone (CD8)MAO-A0.023 µM[15]
1,3-Benzodioxole-containing chalcone (CD10)AChE5.40 µM[15]
1,3-Benzodioxole-containing chalcone (CD8)AChE9.57 µM[15]
Thiadiazole-Benzodioxole derivative (3a)AChE0.030 ± 0.001 µM[15]
1,3-Benzodioxole-pyrimidine derivative (5c)SDH3.41 µM[10]
(S)-5cSDH2.92 µM[10]
(R)-5cSDH3.68 µM[10]

Experimental Protocols

General Experimental Workflow for Screening

General Experimental Workflow for Drug Discovery

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (1,3-benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add phosphate buffer, test compound solution (at various concentrations), and AChE enzyme solution to the wells of a 96-well microplate.

  • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA)

  • Test compounds

  • Temperature-controlled spectrophotometer with a cuvette holder

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a cuvette.

  • Equilibrate the mixture at 37°C.

  • Initiate the polymerization by adding cold, purified tubulin to the cuvette.

  • Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C.

  • The rate of polymerization and the maximum polymer mass are determined from the absorbance curve.

  • The effect of the compound on tubulin polymerization is assessed by comparing the polymerization curves in the presence and absence of the compound.

Conclusion

The 1,3-benzodioxole scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating a wide range of biological activities against various therapeutic targets. The data and methodologies presented in this guide underscore the significant potential of this chemical class in the development of new drugs for cancer, infectious diseases, and neurological disorders. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for optimizing their therapeutic efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for 1,3-Benzodioxole-5-carbothioamide Derivatives in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-benzodioxole-5-carbothioamide derivatives, specifically thiosemicarbazones, in anticancer research. The information presented herein is intended to guide the design and execution of experiments to evaluate the cytotoxic and mechanistic properties of this class of compounds. While data on the parent this compound is limited in publicly available literature, extensive research on its thiosemicarbazone derivatives provides valuable insights into their potential as anticancer agents.

Introduction

The 1,3-benzodioxole scaffold is a recognized pharmacophore present in numerous biologically active compounds, including some with demonstrated anticancer properties.[1][2] The incorporation of a carbothioamide or a related thiosemicarbazone moiety can significantly enhance the therapeutic potential of these molecules. Thiosemicarbazones are known for their diverse biological activities, which include antitumor, antibacterial, and antiviral effects.[3][4] Their mechanism of action in cancer is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[3] This document focuses on the anticancer applications of 1,3-benzodioxole-based thiosemicarbazones, providing quantitative data, detailed experimental protocols, and visual representations of workflows and potential signaling pathways.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a promising 1,3-benzodioxole-based thiosemicarbazone derivative, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5) , against various cancer cell lines.[3]

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 5 A549Human Lung Adenocarcinoma10.67 ± 1.53[3]
Compound 5 C6Rat Glioma4.33 ± 1.04[3]
Doxorubicin (Control)A549Human Lung Adenocarcinoma2.17 ± 0.76[3]
Doxorubicin (Control)C6Rat Glioma0.93 ± 0.15[3]

Mechanism of Action

Studies on 1,3-benzodioxole-based thiosemicarbazones suggest a multi-faceted mechanism of anticancer action. The most promising derivative, Compound 5, has been shown to induce apoptosis in cancer cells.[3] This programmed cell death is associated with a disturbance of the mitochondrial membrane potential.[3] Furthermore, investigations into the specific molecular targets have pointed towards the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase that is overexpressed in many cancers and plays a crucial role in cell survival and resistance to chemotherapy.[3] The induction of apoptosis is a key mechanism for many successful anticancer drugs.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the successful evaluation of 1,3-benzodioxole-based thiosemicarbazones.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed A549 or C6 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures changes in the mitochondrial membrane potential, a key indicator of apoptosis.

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 (5 µg/mL) for 20 minutes at 37°C.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of MMP.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of 1,3-benzodioxole-based thiosemicarbazone derivatives.

G cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start 1,3-Benzodioxole-5-yl isothiocyanate intermediate 4-(1,3-Benzodioxol-5-yl)thiosemicarbazide start->intermediate Ethanol, RT hydrazine Hydrazine Hydrate hydrazine->intermediate product 1,3-Benzodioxole-based Thiosemicarbazone Derivatives intermediate->product Ethanol, Reflux aldehyde Aromatic Aldehydes aldehyde->product cytotoxicity Cytotoxicity Screening (MTT Assay) product->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis mmp Mitochondrial Membrane Potential Assay apoptosis->mmp sirt1 SIRT1 Inhibition Assay mmp->sirt1 mechanism Mechanism of Action Studies sirt1->mechanism

Caption: Workflow for Synthesis and Anticancer Evaluation.

Proposed Signaling Pathway for Apoptosis Induction

This diagram illustrates a proposed signaling pathway for apoptosis induced by 1,3-benzodioxole-based thiosemicarbazones, based on available data.

G compound 1,3-Benzodioxole-based Thiosemicarbazone sirt1 SIRT1 compound->sirt1 Inhibition p53 p53 (acetylated) sirt1->p53 Deacetylation bax Bax p53->bax Activation bcl2 Bcl-2 p53->bcl2 Repression mito Mitochondrion bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Proposed Apoptotic Pathway.

References

Application Notes and Protocols: 1,3-Benzodioxole-5-carbothioamide as a Thioredoxin Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a representative 1,3-benzodioxole derivative, N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][2]dioxole-5-carboxamide, as an inhibitor of the thioredoxin (Trx) system. This document outlines its potential application in cancer therapy, details experimental protocols for assessing its inhibitory activity, and illustrates the relevant signaling pathways. While the specific compound 1,3-Benzodioxole-5-carbothioamide is not directly detailed in the cited literature, the provided data for a closely related derivative serves as a valuable proxy for understanding the potential of this class of compounds.

Introduction

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system in mammalian cells.[1][3] It plays a pivotal role in maintaining cellular redox homeostasis and is involved in various cellular processes, including proliferation, apoptosis, and signal transduction.[1][4] Notably, the thioredoxin system is often overexpressed in cancer cells, contributing to tumor growth and resistance to therapy.[5] Therefore, inhibitors of this system represent a promising avenue for anticancer drug development.[4]

Derivatives of 1,3-benzodioxole have been investigated as inhibitors of the thioredoxin system.[5] These compounds have shown potential in inducing oxidative stress and promoting apoptosis in cancer cells, making them interesting candidates for further investigation.[5]

Quantitative Data

The inhibitory potential of 1,3-benzodioxole derivatives against the thioredoxin system has been evaluated. The following table summarizes the in vitro anti-proliferative efficacy of a representative organic arsenical conjugated with a 1,3-benzodioxole derivative against various cancer cell lines. This particular derivative demonstrated a strong inhibitory effect on the up-regulated thioredoxin system in cancer cells.[5]

Cell LineCompoundIC50 (µmol·L⁻¹)
4T1 (Murine breast cancer)N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][2]dioxole-5-carboxamideData not explicitly provided for this specific conjugate alone, but the study demonstrates its contribution to the anti-proliferative effects of the arsenical conjugate.
Other cancer cell linesVarious organic arsenicals conjugated with 1,3-benzodioxole derivativesThe study indicates broad-spectrum anti-proliferation efficiency.

Note: The provided data is for a 1,3-benzodioxole derivative conjugated with an arsenical precursor. The 1,3-benzodioxole moiety was introduced to inhibit microsomal cytochrome-P450-family enzymes and was found to enhance the anti-proliferative activity by inhibiting the thioredoxin system.[5]

Experimental Protocols

Synthesis of a Representative 1,3-Benzodioxole Carboxamide Derivative

This protocol describes a general method for the synthesis of N-aryl-1,3-benzodioxole-5-carboxamide derivatives, adapted from the literature.[6][7]

Materials:

  • Benzo[d][1][2]dioxole-5-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Substituted aniline (e.g., 4-aminophenyl derivative)

  • Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve benzo[d][1][2]dioxole-5-carboxylic acid in DCM in a round-bottom flask.

  • Add DMAP to the solution and stir under an argon atmosphere.

  • After 5-10 minutes, add EDCI to the reaction mixture.

  • Following a 30-minute incubation period, add the corresponding substituted aniline derivative.

  • Allow the reaction to stir for 48 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product using column chromatography or recrystallization to obtain the desired N-arylbenzo[d][1][2]dioxole-5-carboxamide.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

This protocol is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH.[8]

Materials:

  • Cell or tissue lysates containing TrxR

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

  • NADPH solution

  • DTNB solution

  • TrxR specific inhibitor (for measuring TrxR-specific activity)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the total protein concentration of the lysates using a suitable method (e.g., Bradford assay).

  • Reaction Setup:

    • For each sample, prepare two reactions: one for total activity and one for background activity (with TrxR inhibitor).

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the cell lysate to the corresponding wells.

    • For the background activity wells, add the TrxR specific inhibitor.

    • Add the NADPH solution to all wells.

  • Initiate the Reaction: Start the reaction by adding the DTNB solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 20-30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The production of 5-thio-2-nitrobenzoic acid (TNB²⁻) results in a yellow color.[8]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for both the total activity and background activity reactions from the linear portion of the curve.

    • The TrxR-specific activity is the difference between the total activity and the background activity.

    • Calculate the specific activity of TrxR (e.g., in U/mg of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Visualizations

Signaling Pathway

Thioredoxin_System_Signaling_Pathway cluster_cycle NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR Thioredoxin Reductase (TrxR) Trx_ox Thioredoxin (Trx) (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Trx) (Reduced) Trx_ox->Trx_red Trx_ox->Trx_red Target_ox Target Proteins (Oxidized) Trx_red->Target_ox Reduces Target_red Target Proteins (Reduced) Target_ox->Target_red Cellular_Processes Regulation of: - Proliferation - Apoptosis - Signal Transduction Target_red->Cellular_Processes Inhibitor 1,3-Benzodioxole Derivative Inhibitor->TrxR Inhibits

Caption: The Thioredoxin System and Inhibition by a 1,3-Benzodioxole Derivative.

Experimental Workflow

TrxR_Inhibition_Assay_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate protein_quant Quantify Protein Concentration (e.g., Bradford Assay) prep_lysate->protein_quant setup_rxn Set up Assay Reactions (Total Activity & Background) protein_quant->setup_rxn add_inhibitor Add 1,3-Benzodioxole Derivative (Test Compound) setup_rxn->add_inhibitor add_nadph Add NADPH add_inhibitor->add_nadph start_rxn Initiate Reaction with DTNB add_nadph->start_rxn measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_rxn->measure_abs analyze_data Calculate TrxR Activity (ΔA/min) measure_abs->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for Determining the IC50 of a 1,3-Benzodioxole Derivative against TrxR.

References

Application Notes and Protocols for the Synthesis of N-substituted 1,3-benzodioxole-5-carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-substituted 1,3-benzodioxole-5-carbothioamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and pharmacologically active molecules, contributing to a wide range of biological activities.[1][2] These activities include potential anticancer, antimicrobial, antifungal, and insecticidal properties.[3][4]

The replacement of the amide oxygen with sulfur to form a thioamide can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and metabolic stability. This modification can lead to enhanced biological activity and improved pharmacokinetic profiles. Thioamides are known to be effective isosteres of amides and are key structural motifs in various biologically active compounds.

This document provides detailed protocols for the synthesis of N-substituted 1,3-benzodioxole-5-carbothioamides, intended for use by researchers in organic synthesis and drug development. The synthesis is typically achieved through a two-step process: the formation of an N-substituted 1,3-benzodioxole-5-carboxamide, followed by a thionation reaction to yield the desired carbothioamide.

Synthetic Workflow Overview

The overall synthetic strategy for N-substituted 1,3-benzodioxole-5-carbothioamides is a two-step process. The first step involves the coupling of 1,3-benzodioxole-5-carboxylic acid with a primary or secondary amine to form the corresponding amide. The second step is the thionation of the amide to yield the final thioamide product.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation Carboxylic_Acid 1,3-Benzodioxole-5-carboxylic Acid Coupling Amide Coupling (e.g., EDC, DCC or Acyl Chloride) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide N-substituted 1,3-benzodioxole-5-carboxamide Coupling->Amide Thionation Thionation (Lawesson's Reagent) Amide->Thionation Thioamide N-substituted 1,3-benzodioxole-5-carbothioamide Thionation->Thioamide G cluster_pathway Potential Anticancer Signaling Pathway Compound N-substituted This compound Cell Cancer Cell Compound->Cell Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Binds to/Modulates Caspase_Activation Caspase Cascade Activation Receptor->Caspase_Activation Initiates Proliferation Cell Proliferation and Survival Receptor->Proliferation Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to

References

Application Notes and Protocols for High-Throughput Screening of 1,3-Benzodioxole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,3-benzodioxole libraries. The 1,3-benzodioxole scaffold is a prevalent structural motif in numerous biologically active compounds, making its derivatives a rich source for drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and agriculture.

Introduction to 1,3-Benzodioxole in Drug Discovery

The 1,3-benzodioxole moiety is a key pharmacophore found in a variety of natural and synthetic compounds. Its unique electronic and structural properties contribute to the diverse biological activities of these molecules. Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer, antifungal, antioxidant, and plant growth-regulating agents. High-throughput screening of 1,3-benzodioxole libraries offers a powerful approach to identify novel hit compounds and elucidate their mechanisms of action.

High-Throughput Screening Workflow

A typical HTS campaign for a 1,3-benzodioxole library follows a multi-stage process designed to efficiently identify and validate active compounds. The workflow is adaptable to various assay formats and biological targets.

HTS_Workflow cluster_prep Library Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation cluster_followup Lead Optimization lib_prep 1,3-Benzodioxole Library (Stored in DMSO) plate_prep Assay Plate Preparation (e.g., 384-well) lib_prep->plate_prep Acoustic Dispensing primary_screen Primary Screen (Single Concentration) plate_prep->primary_screen data_acq Data Acquisition (e.g., Plate Reader) primary_screen->data_acq hit_id Hit Identification (Statistical Analysis) data_acq->hit_id dose_response Dose-Response Assays (IC50/EC50 Determination) hit_id->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar

Caption: General workflow for high-throughput screening of a small molecule library.

Application Note 1: Anticancer Activity Screening

A significant number of 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines. A common mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis. Some derivatives have been shown to inhibit the thioredoxin (Trx) system, a key regulator of cellular redox balance.

Signaling Pathway: ROS-Mediated Apoptosis

ROS_Pathway compound 1,3-Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) compound->TrxR Inhibition Trx Thioredoxin (Trx) TrxR->Trx Reduction ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to imbalance ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx->ASK1 Inhibition ROS->ASK1 Activation MAPK MAPK Cascade (p38, JNK) ASK1->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity via ROS induction.
Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 384-well plate format for high-throughput screening of 1,3-benzodioxole libraries for cytotoxic activity against adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1,3-Benzodioxole compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in complete culture medium to a final concentration of 2.5 x 104 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (1,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a working dilution of the 1,3-benzodioxole library compounds in culture medium. For a final screening concentration of 10 µM, prepare a 100 µM intermediate plate.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solution to the assay plates. Alternatively, add 5 µL of the 100 µM intermediate solution to each well.

    • Include appropriate controls: wells with cells and DMSO (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 50 µL of solubilization solution to each well.

    • Place the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound relative to the DMSO control.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition of cell viability).

Data Presentation
Compound IDTarget Cell LineIC50 (µM)Reference
MAZ2Molm-13<1[1]
MAZ2NB4<1[1]
MAZ2HeLa<1[1]
MAZ24T1<1[1]
PZ5Molm-131.25[1]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl esterVarious (52 cell lines)0.1 - 10[2]

Application Note 2: Antifungal Activity Screening

1,3-Benzodioxole derivatives have been identified as promising antifungal agents. Mechanisms of action include the inhibition of essential fungal enzymes such as succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain, and the disruption of redox homeostasis by acting as thiol oxidants.

Signaling Pathway: Inhibition of Fungal Respiration

Antifungal_Pathway compound 1,3-Benzodioxole-pyrimidine Derivative SDH Succinate Dehydrogenase (SDH) compound->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Component of FungalGrowth Fungal Growth SDH->FungalGrowth Inhibition leads to growth arrest ATP ATP Production ETC->ATP Drives ATP->FungalGrowth Required for

Caption: Antifungal mechanism via inhibition of succinate dehydrogenase.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted for HTS to screen 1,3-benzodioxole libraries against pathogenic fungi.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 1,3-Benzodioxole compound library (in DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Resazurin solution (0.15 mg/mL in PBS)

  • 384-well sterile, clear-bottom plates

  • Automated liquid handler

  • Plate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore or cell suspension in sterile saline.

    • Adjust the suspension to a concentration of 1-5 x 105 cells/mL in RPMI-1640 medium.

  • Compound Plating:

    • Dispense the 1,3-benzodioxole library compounds into the 384-well plates to achieve the desired final concentration (e.g., 10 µM).

    • Include DMSO controls and a dilution series of the positive control antifungal.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the compound-containing plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • Viability Assessment:

    • Add resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound.

    • Determine the Minimum Inhibitory Concentration (MIC) for active compounds.

Data Presentation
Compound IDFungal SpeciesEC50 (mg/L)Reference
5cBotrytis cinerea0.44[3]
5cRhizoctonia solani6.96[3]
5cFusarium oxysporum6.99[3]
5cAlternaria solani0.07[3]
5cGibberella zeae0.57[3]
7aAlternaria tenuisMore active than Carbendazim[4][5]
7bAlternaria tenuisMore active than Carbendazim[4][5]
7iAlternaria tenuisMore active than Carbendazim[4][5]
Nitropropenyl benzodioxoleCandida albicansFungicidal[6]
Nitropropenyl benzodioxoleAspergillus fumigatusFungicidal[6]

Application Note 3: Auxin-like Activity Screening

Certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants. These compounds can bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), initiating a signaling cascade that leads to the expression of auxin-responsive genes.

Signaling Pathway: Auxin Response

Auxin_Pathway compound 1,3-Benzodioxole Derivative TIR1 TIR1/AFB Receptor compound->TIR1 Binding Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Growth Root Growth Auxin_Genes->Growth Promotes

Caption: Auxin signaling pathway activated by 1,3-benzodioxole derivatives.
Experimental Protocol: DR5::GUS Reporter Gene Assay

This protocol utilizes Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct, which expresses β-glucuronidase (GUS) in response to auxin.

Materials:

  • Arabidopsis thaliana seeds (DR5::GUS line)

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose

  • 1,3-Benzodioxole compound library (in DMSO)

  • GUS staining solution [100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)]

  • 96-well clear plates

  • Microscope

Procedure:

  • Seedling Growth:

    • Surface-sterilize Arabidopsis seeds and sow them in 96-well plates containing sterile half-strength MS medium.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Grow the seedlings under a 16-hour light/8-hour dark cycle for 5-7 days.

  • Compound Treatment:

    • Add the 1,3-benzodioxole compounds to the wells to achieve the desired final concentration (e.g., 1-10 µM).

    • Include a known auxin (e.g., indole-3-acetic acid, IAA) as a positive control and DMSO as a negative control.

    • Incubate for 12-24 hours.

  • GUS Staining:

    • Remove the treatment medium and add GUS staining solution to each well.

    • Incubate the plates at 37°C for 4-16 hours.

    • Remove the staining solution and add 70% ethanol to each well to remove chlorophyll.

  • Data Acquisition and Analysis:

    • Visually score the intensity and pattern of the blue GUS staining in the seedlings, particularly in the root tips, under a microscope.

    • Alternatively, for a quantitative readout, use a substrate that produces a fluorescent or colorimetric product (e.g., 4-methylumbelliferyl-β-D-glucuronide, MUG) and measure the signal with a plate reader.

Data Presentation
Compound IDPlant SpeciesActivityConcentration (µM)Promotive Rate (%)Reference
K-10Oryza sativaPrimary root elongation134.4[7]
K-10Oryza sativaPrimary root elongation565.1[7]
K-10Oryza sativaPrimary root elongation12.5110.8[7]
HTS05309Oryza sativaPrimary root elongation114.6[7]
HTS05309Oryza sativaPrimary root elongation541.8[7]
NAA (control)Oryza sativaPrimary root elongation0.0055.8[7]
NAA (control)Oryza sativaPrimary root elongation0.05-12.3[7]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Molecular Docking Studies of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of molecular docking studies involving 1,3-Benzodioxole-5-carbothioamide, a compound of interest in medicinal chemistry due to the established biological activities of both the 1,3-benzodioxole and carbothioamide moieties. This document outlines detailed experimental protocols for in silico analysis, summarizes potential quantitative data, and visualizes relevant biological pathways.

Introduction to this compound

The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Similarly, the carbothioamide group is a well-known pharmacophore that contributes to the biological activities of various drugs. The combination of these two moieties in this compound suggests its potential as a promising candidate for drug discovery, particularly in the development of novel anticancer agents. Molecular docking is a powerful computational tool to predict the binding interactions of this molecule with various protein targets, thereby elucidating its mechanism of action and guiding further drug development efforts.

Application Notes on Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a target protein. This information is crucial for understanding the compound's potential as an inhibitor or modulator of the protein's function. Key applications include:

  • Target Identification and Validation: Docking can be used to screen this compound against a panel of known cancer-related proteins to identify potential molecular targets.

  • Binding Mode Analysis: Detailed analysis of the docked pose can reveal the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Lead Optimization: The insights gained from docking studies can guide the rational design of more potent and selective derivatives of this compound.

  • Virtual Screening: This compound can be included in virtual screening libraries to assess its binding affinity against newly identified drug targets.

Experimental Protocols for Molecular Docking

A generalized workflow for conducting molecular docking studies with this compound is presented below. This protocol is based on the use of AutoDock Vina, a widely used open-source docking program.

1. Protein Preparation:

  • Obtain Protein Structure: The 3D structure of the target protein (e.g., Thioredoxin Reductase, VEGFR-2) is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct hydrogen bonding.

  • Charge Assignment: Appropriate Kollman charges are assigned to the protein atoms.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • 3D Structure Generation: A 3D structure of this compound is generated using chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • File Conversion: The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are determined based on the location of the known binding site or by using blind docking approaches.

4. Molecular Docking Simulation:

  • The prepared protein and ligand files, along with the grid parameter file, are used as input for AutoDock Vina.

  • The software samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.

5. Analysis of Results:

  • The output from AutoDock Vina includes the binding energy (in kcal/mol) and the coordinates of the docked ligand poses.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • The interactions between the ligand and the protein are visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio to identify key interacting residues.

Signaling Pathway Analysis

Based on studies of related 1,3-benzodioxole derivatives, two potential signaling pathways that could be modulated by this compound are the Thioredoxin Reductase (TrxR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways, both of which are crucial in cancer progression.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (this compound) (PDBQT) Docking_Simulation Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Binding_Energy Binding Energy Calculation Docking_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

TrxR_Signaling_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduces Inhibitor This compound Inhibitor->TrxR Inhibits

Caption: Inhibition of the Thioredoxin Reductase signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Data Presentation

Table 1: Representative Docking Data of 1,3-Benzodioxole Derivatives with Thioredoxin Reductase (TrxR)

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
PZ2TrxR3EAN-7.5Cys497, Gly498, Ser499[1]
PZ5TrxR3EAN-7.2Cys497, Gly498, Val500[1]

Table 2: Representative Docking Data of Carbothioamide Derivatives with VEGFR-2

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
Compound 3aVEGFR-24ASD-8.9Cys919, Asp1046, Glu885[2]
Compound 4bVEGFR-24ASD-9.5Cys919, Asp1046, Phe1047[2]

Disclaimer: The data presented in Tables 1 and 2 are for related 1,3-benzodioxole and carbothioamide derivatives and should be considered as illustrative examples. Experimental validation is required to confirm the actual binding affinity and interactions of this compound with these targets.

Conclusion

Molecular docking is a valuable computational approach for investigating the therapeutic potential of this compound. The protocols and application notes provided herein offer a framework for researchers to conduct in silico studies to explore its mechanism of action and to guide the design of novel drug candidates. The potential of this compound to target key cancer-related pathways, such as those involving Thioredoxin Reductase and VEGFR-2, warrants further investigation through both computational and experimental methods.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,3-Benzodioxole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active compounds, both from natural and synthetic origins. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including notable cytotoxic effects against various cancer cell lines. This has spurred significant interest in the development of 1,3-benzodioxole analogs as potential anticancer agents. The evaluation of the cytotoxic potential of these novel compounds is a critical first step in the drug discovery pipeline. This document provides detailed application notes and standardized protocols for key in vitro assays to assess the cytotoxicity of 1,3-benzodioxole analogs, ensuring reproducibility and comparability of data.

Data Presentation: Cytotoxicity of 1,3-Benzodioxole Analogs

The following tables summarize the cytotoxic activity (IC50 values) of selected 1,3-benzodioxole analogs against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Table 1: Cytotoxicity (IC50, µM) of Safrole Analogs

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)DLD-1 (Colon)DHF (Normal Fibroblast)Reference
Safrole>100>100>100>100[1]
Compound 3¹80 ± 6.92>100>100>100[1]
Compound 4²55.0 ± 7.1137.5 ± 2.6544.0 ± 6.92>100[1]
Safrole-2',3'-oxide361.9 (24h)---[2]
Safrole-2',3'-oxide193.2 (48h)---[2]

¹(2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde ²4-allyl-5-nitrobenzene-1,2-diol

Table 2: Cytotoxicity (IC50, µM) of Other 1,3-Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Reference
MAZ2³4T1 (Murine Breast Cancer)0.53 ± 0.04[3]
MAZ2³A549 (Lung Cancer)0.87 ± 0.05[3]
MAZ2³HepG2 (Liver Cancer)1.21 ± 0.07[3]
MAZ2³HeLa (Cervical Cancer)0.95 ± 0.06[3]
Podophyllotoxin Analog 7fSW620 (Colon Cancer)Micromolar range[4]
Podophyllotoxin Analog 135eA549 (Lung Cancer)0.01514[4]
Podophyllotoxin Analog 135eJurkat (T-cell Leukemia)0.0175[4]

³An organic arsenical conjugated with a 1,3-benzodioxole derivative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3-benzodioxole analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., doxorubicin).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH release (vehicle control): Cells treated with the vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the 1,3-benzodioxole analogs for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cell Line seeding Seed Cells in Plates (e.g., 96-well, 6-well) cell_culture->seeding treatment Treat Cells with Compounds (24h, 48h, 72h) seeding->treatment compound_prep Prepare 1,3-Benzodioxole Analog Dilutions compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis readout Spectrophotometer / Flow Cytometer Reading mtt->readout ldh->readout apoptosis->readout ic50 Calculate IC50 Values readout->ic50 mode_of_death Determine Mode of Cell Death readout->mode_of_death

Caption: General experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_stress Cellular Stress Induction cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound 1,3-Benzodioxole Analog trx_inhibition Thioredoxin (Trx) System Inhibition compound->trx_inhibition e.g., Arsenical Conjugates ros Increased ROS (Oxidative Stress) bax Bax (Pro-apoptotic) ros->bax Activation bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 Inhibition trx_inhibition->ros caspase9 Caspase-9 (Initiator) bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleavage & Activation apoptosis Apoptosis caspase3->apoptosis Execution Phase

Caption: Putative signaling pathway for 1,3-benzodioxole-induced apoptosis.

References

Application Notes and Protocols for the Development of 1,3-Benzodioxole-5-carbothioamide as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-benzodioxole scaffold is a key structural feature in numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Recent research has demonstrated that derivatives of this scaffold, specifically N-(benzo[d][3]dioxol-5-yl)-2-(one-benzylthio)acetamides, act as potent auxin receptor agonists, significantly promoting root growth in model plant species such as Arabidopsis thaliana and rice (Oryza sativa).[4][5] These findings suggest that related structures may possess similar or enhanced plant growth-regulating properties.

This document focuses on the development of 1,3-Benzodioxole-5-carbothioamide, a thioamide analog of the corresponding carboxamide. Thioamides, which replace the amide oxygen with sulfur, exhibit altered electronic and steric properties that can modulate biological activity.[6][7] This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound as a novel plant growth regulator, with a proposed mechanism of action based on its structural similarity to known auxin agonists.

Application Notes

1. Compound Information

  • Compound Name: this compound

  • CAS Number: 15884-65-8[3]

  • Molecular Formula: C₈H₇NO₂S

  • Molecular Weight: 181.21 g/mol

  • Chemical Structure:

    (Note: A proper chemical structure image would be inserted here in a real document.)

  • Physical Properties: Appearance and solubility to be determined experimentally. Expected to be a crystalline solid.

  • Solubility: Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols, with limited solubility in water.

2. Proposed Biological Activity

Based on the potent auxin-like activity of structurally related N-(benzo[d][3]dioxol-5-yl) acetamides, this compound is hypothesized to function as an auxin receptor agonist .[4][5] The proposed mechanism involves binding to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors in plants. This binding is expected to stabilize the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors activates Auxin Response Factors (ARFs), initiating the transcription of auxin-responsive genes that regulate various aspects of plant growth and development, particularly root initiation and elongation.

3. Potential Applications

  • Agriculture: As a root growth promoter to enhance nutrient and water uptake, improve crop establishment, and increase yield and stress tolerance.

  • Horticulture: To stimulate root formation in cuttings and improve the success rate of vegetative propagation for ornamental plants and fruit trees.

  • Plant Tissue Culture: As a synthetic auxin substitute in culture media to induce rooting (rhizogenesis) in micropropagated plantlets and callus cultures.[8]

  • Research: As a chemical tool to probe the auxin signaling pathway and to study the structure-activity relationships of synthetic auxins.

Data Presentation: Quantitative Data Templates

The following tables are provided as templates for organizing and presenting experimental data during the evaluation of this compound.

Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana

Concentration (µM)Number of Seeds SownNumber of Seeds Germinated (at 72h)Germination Rate (%)
0 (Control)
0.1
1
10
50
100

Table 2: Dose-Response of this compound on Primary Root Length of Arabidopsis thaliana Seedlings (10 Days Post-Germination)

Concentration (µM)N (Number of Seedlings)Mean Primary Root Length (mm)Standard Deviation (mm)% Change from Control
0 (Control)0
0.1
1
10
50
100

Table 3: Effect of this compound on Rice (Oryza sativa) Seedling Growth (14 Days Post-Germination)

Concentration (µM)N (Number of Seedlings)Mean Root Length (cm)Mean Shoot Length (cm)Mean Fresh Weight (mg)
0 (Control)
1
10
50
100

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the corresponding amide to a thioamide using Lawesson's reagent.

Materials:

  • 1,3-Benzodioxole-5-carboxamide

  • Lawesson's Reagent [2,6-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene (or other high-boiling aprotic solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of 1,3-Benzodioxole-5-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's Reagent (0.5 equivalents).

  • Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Preparation of Stock and Working Solutions

Materials:

  • This compound (synthesized or purchased)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile deionized water or plant culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100 mM stock solution by dissolving the appropriate mass of this compound in sterile DMSO. For example, dissolve 18.12 mg in 1 mL of DMSO. Mix thoroughly until fully dissolved. Store at -20°C.

  • Prepare working solutions by performing serial dilutions of the stock solution in the final liquid medium (e.g., 1/2 MS medium). Ensure the final concentration of DMSO in the medium does not exceed 0.1% (v/v), as higher concentrations can affect plant growth. Prepare a control medium containing the same final concentration of DMSO.

Protocol 3: Arabidopsis thaliana Seedling Growth and Root Elongation Assay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square petri plates (100x100 mm)

  • Murashige and Skoog (MS) medium with vitamins, 0.8% (w/v) agar, 1% (w/v) sucrose, pH 5.7

  • This compound working solutions

  • Sterile filter paper

  • Growth chamber (16h light/8h dark cycle, 22°C)

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and then rinsing 4-5 times with sterile water.

  • Prepare MS agar plates containing the desired final concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM) as prepared in Protocol 2.

  • Sow 10-15 sterilized seeds in a line on the surface of each agar plate.

  • Seal the plates with breathable tape and stratify the seeds by incubating at 4°C in the dark for 3 days to synchronize germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • After 10 days, remove the plates and photograph them.

  • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Calculate the mean root length and standard deviation for each concentration. Record the data in a table similar to Table 2.

Visualizations

G cluster_0 Synthesis Amide 1,3-Benzodioxole-5-carboxamide Reagent Lawesson's Reagent Toluene, Reflux Amide->Reagent Thioamide This compound Reagent->Thioamide Thionation

Caption: Proposed synthesis of this compound.

G cluster_1 Proposed Mechanism of Action Compound This compound (Hypothesized Auxin Agonist) Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds & Stabilizes Auxin Natural Auxin (IAA) Auxin->Receptor Repressor Aux/IAA Repressor Receptor->Repressor Recruits Proteasome 26S Proteasome Repressor->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Represses Genes Transcription of Auxin-Responsive Genes ARF->Genes Activates Response Root Growth Promotion Genes->Response

Caption: Proposed auxin signaling pathway and site of action.

G cluster_2 Experimental Workflow A Synthesis & Purification (Protocol 1) B Stock Solution Preparation (Protocol 2) A->B C Primary Screening: Seed Germination Assays B->C D Secondary Screening: Root & Shoot Growth Assays (Protocol 3) C->D E Dose-Response Analysis (Table 2 & 3) D->E F Mechanism of Action Study: (e.g., DR5:GUS reporter assay) E->F G Data Analysis & Reporting F->G

Caption: Workflow for evaluating the plant growth regulator.

References

Application Notes and Protocols for 1,3-Benzodioxole Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Benzodioxole, also known as methylenedioxybenzene, is a heterocyclic organic compound that serves as a crucial structural motif in a variety of bioactive molecules.[1] Derivatives of this scaffold have garnered significant attention in agricultural research due to their diverse biological activities. These compounds have been successfully developed and utilized as fungicides, plant growth promoters, and insecticide synergists.[1][2][3] Their versatility stems from the unique electronic properties of the 1,3-benzodioxole ring system, which can be readily functionalized to optimize activity against specific biological targets.[2] This document provides detailed application notes and experimental protocols for the use of 1,3-benzodioxole derivatives in these key areas of agricultural science.

Application as Fungicides: Succinate Dehydrogenase Inhibitors

A significant application of 1,3-benzodioxole derivatives is in the development of novel fungicides. Certain derivatives, particularly those incorporating a pyrimidine moiety, have demonstrated potent activity as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle of fungi, making it an excellent target for fungicide development.[6][7]

Mechanism of Action: SDH Inhibition

1,3-Benzodioxole-pyrimidine derivatives act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[7] This binding event blocks the oxidation of succinate to fumarate, thereby disrupting the fungus's cellular respiration and energy production, ultimately leading to fungal cell death.[6][7]

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Fumarate Fumarate SDH->Fumarate Complex_III Complex III UQ->Complex_III e- UQH2 Ubiquinol (QH2) Succinate Succinate Succinate->SDH Oxidation Benzodioxole 1,3-Benzodioxole Derivative (SDHI) Benzodioxole->SDH Inhibition

Caption: Mechanism of SDH inhibition by 1,3-benzodioxole derivatives.
Quantitative Data: Fungicidal Activity

The efficacy of 1,3-benzodioxole-pyrimidine derivatives has been quantified against several important plant pathogenic fungi. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate their potent fungicidal and enzyme-inhibiting properties.

Compound IDFungal SpeciesEC50 (mg/L)SDH IC50 (µM)Reference Compound (Boscalid) EC50 (mg/L)Reference Compound (Boscalid) SDH IC50 (µM)
5c Alternaria solani0.073.410.163.40
Botrytis cinerea0.445.02
Gibberella zeae0.571.28
Rhizoctonia solani6.96>50
Fusarium oxysporum6.99>50
(S)-5c Alternaria solani0.062.92--
(R)-5c Alternaria solani0.173.68--

(Data sourced from Journal of Agricultural and Food Chemistry, 2022)[4][5]

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details a common in vitro method to assess the efficacy of fungicidal compounds by measuring the inhibition of fungal mycelial growth.[8][9][10]

Materials:

  • Pure cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • 1,3-Benzodioxole derivative compounds

  • Solvent (e.g., DMSO, acetone)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Incubator (set to 25-28°C)

  • Sterile cork borer (5 mm diameter)

  • Ruler or calipers

Procedure:

  • Stock Solution Preparation: Dissolve the 1,3-benzodioxole derivative compounds in a suitable solvent to create a high-concentration stock solution (e.g., 10,000 mg/L).

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50°C. Under sterile conditions, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mg/L). Also prepare a control plate with the solvent alone and an untreated control. Gently swirl the flasks to ensure thorough mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively growing (e.g., 7-day-old) culture of the target fungus.

  • Incubation: Place one mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.

  • Measurement: Incubate the plates at 25-28°C in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours for 3-7 days), or until the mycelium in the control plate reaches the edge of the dish.[10]

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Use the inhibition data to calculate the EC50 value by performing a probit analysis or non-linear regression.

Application as Plant Growth Promoters: Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been engineered to act as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), thereby promoting plant growth, particularly root development.[2][11] This application is significant for enhancing crop establishment and resilience.

Mechanism of Action: TIR1/AFB Signaling Pathway

These derivatives mimic the natural plant hormone auxin. They bind to the TIR1/AFB F-box protein, promoting its interaction with Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to physiological responses such as root growth.[12][13][14]

Auxin_Pathway cluster_nucleus Nucleus ARF ARF (Transcription Factor) Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription AuxIAA Aux/IAA (Repressor) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCFTIR1 SCF(TIR1) SCFTIR1->AuxIAA Ubiquitination Response Cellular Response (e.g., Root Growth) Auxin_Genes->Response Benzodioxole 1,3-Benzodioxole Derivative (Auxin Agonist) Benzodioxole->SCFTIR1 Promotes Binding to Aux/IAA P450_Inhibition cluster_insect Insect System Insecticide Insecticide (e.g., Pyrethroid) P450 Cytochrome P450 Enzymes Insecticide->P450 Metabolism Target Nervous System Target Site Insecticide->Target Binds Metabolite Inactive Metabolite P450->Metabolite Lethal_Effect Lethal Effect Target->Lethal_Effect Benzodioxole 1,3-Benzodioxole Derivative (PBO) Benzodioxole->P450 Inhibition Synthesis_Workflow cluster_synthesis Synthesis of 1,3-Benzodioxole cluster_derivatization Derivatization for Agricultural Use cluster_testing Bio-Efficacy Testing Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Reaction Halomethane Dihalomethane (e.g., CH2Cl2) Halomethane->Benzodioxole Base Base (e.g., NaOH) Base->Benzodioxole Benzodioxole_Start 1,3-Benzodioxole Final_Product Bioactive Derivative (Fungicide, PGR, Synergist) Benzodioxole_Start->Final_Product Multi-step Synthesis Intermediates Chemical Intermediates (e.g., Amines, Carboxylic acids) Intermediates->Final_Product Product_Test Bioactive Derivative Bioassay In vitro / In vivo Bioassays (as per protocols) Product_Test->Bioassay Data_Analysis Data Analysis (EC50, GR50, SR) Bioassay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Application Notes and Protocols for In Vivo Studies of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-carbothioamide is a sulfur-containing heterocyclic compound featuring the 1,3-benzodioxole moiety. This structural motif is present in numerous natural products and synthetic compounds with a wide range of biological activities, including potential anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The thioamide group, an isostere of the amide bond, can enhance metabolic stability and cell permeability, making it a valuable functional group in drug design. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is predicted to have low aqueous solubility, a common challenge for in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₂S[3][4]
Molecular Weight181.21 g/mol [4]
Melting Point183°C[4]
Boiling Point321.5 ± 52.0 °C at 760 mmHg[4]
Density1.4 ± 0.1 g/cm³[4]
Flash Point148.3 ± 30.7 °C[4]
Water SolubilityInsoluble[3]

Formulation for In Vivo Administration

Due to its low aqueous solubility, careful selection of a vehicle is critical for achieving appropriate bioavailability and consistent results in in vivo studies. The choice of formulation strategy will depend on the route of administration, the required dose, and the animal model.

Recommended Vehicles for Formulation Development

Based on common practices for poorly soluble compounds, the following vehicles are recommended for initial solubility and stability testing of this compound.

Table 2: Recommended Vehicles for In Vivo Formulation

Vehicle CategorySpecific ExamplesSuitability and Considerations
Aqueous Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in water or saline0.5% (w/v) Methylcellulose (MC) in waterSuitable for oral administration. Requires proper homogenization to ensure uniform dosing. Particle size reduction of the compound may improve suspension quality.
Co-solvent Systems 10% DMSO, 40% PEG 400, 50% SalineEthanol:Polyethylene glycol (3:7 by volume)Can be used for oral or parenteral (e.g., intravenous, intraperitoneal) administration. The final concentration of the organic solvent should be minimized to avoid toxicity. A study on thioamides used an ethanol/polyethylene glycol mixture for intravenous administration in mice.[5]
Oil-based Vehicles Corn oilSesame oilSuitable for oral or subcutaneous administration of lipophilic compounds.
Cyclodextrin Formulations 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterCan enhance the aqueous solubility of compounds by forming inclusion complexes. Suitable for oral and parenteral routes.
Experimental Workflow for Formulation Development

The following workflow is recommended for developing a suitable formulation for in vivo studies.

G cluster_0 Formulation Development Workflow Compound Characterization Compound Characterization Solubility Screening Solubility Screening Compound Characterization->Solubility Screening Physicochemical Properties Formulation Optimization Formulation Optimization Solubility Screening->Formulation Optimization Select best vehicle(s) Stability Assessment Stability Assessment Formulation Optimization->Stability Assessment Prepare trial formulations In Vivo Study In Vivo Study Stability Assessment->In Vivo Study Select final formulation

Caption: Workflow for formulation development.

Experimental Protocols

The following are detailed protocols for the preparation of formulations and their administration for in vivo studies. These protocols should be adapted based on the specific experimental design, including the animal model, dose, and route of administration.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Weighing balance

  • Stir plate and stir bar

  • Appropriately sized sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the precise amount of the compound.

  • If necessary, reduce the particle size of the compound using a mortar and pestle.

  • In a sterile tube, add a small volume of the 0.5% CMC solution to the compound to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • For larger volumes, use a homogenizer to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or sedimentation before each use.

  • Continuously stir the suspension during dosing to maintain homogeneity.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Injection

This protocol is adapted from a study that administered thioamides intravenously to mice.[5]

Materials:

  • This compound

  • Ethanol (200 proof, USP grade)

  • Polyethylene glycol 400 (PEG 400, USP grade)

  • Sterile, pyrogen-free saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare the vehicle by mixing the co-solvents in the desired ratio (e.g., 10% DMSO, 40% PEG 400, 50% saline).

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Add the organic solvent component (e.g., DMSO or ethanol) to dissolve the compound completely.

  • Gradually add the other components of the vehicle (e.g., PEG 400 and saline) while vortexing to prevent precipitation.

  • Ensure the final solution is clear and free of any particulates before administration.

  • If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the organic solvents used.

Protocol 3: In Vivo Administration via Oral Gavage in Mice

Materials:

  • Prepared formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of formulation to administer.

  • Thoroughly mix the formulation (especially for suspensions) immediately before drawing it into the syringe.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Carefully insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

  • Once the needle is properly positioned, slowly administer the formulation.

  • Monitor the animal for any signs of distress during and after the procedure.

Putative Signaling Pathway

Derivatives of 1,3-benzodioxole have been shown to exert anti-tumor effects by inhibiting the thioredoxin (Trx) system.[6] The Trx system, consisting of NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a key antioxidant system that is often upregulated in cancer cells to combat oxidative stress. Inhibition of TrxR by 1,3-benzodioxole derivatives can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress-induced apoptosis.

G cluster_1 Putative Signaling Pathway Benzodioxole This compound TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibition ROS Increased ROS TrxR->ROS Leads to Trx_ox Trx (oxidized) TrxR->Trx_ox Reduces Apoptosis Apoptosis ROS->Apoptosis Induces NADPH NADPH NADPH->TrxR Reduces Trx_red Trx (reduced) Trx_ox->Trx_red

Caption: Inhibition of Thioredoxin Reductase.

Safety Precautions

  • Researchers should handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • When using organic solvents, ensure proper ventilation and take precautions against fire hazards.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1,3-Benzodioxole-5-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary and effective routes for synthesizing this compound, starting from the readily available 1,3-Benzodioxole-5-carboxaldehyde (piperonal)[1].

  • Route A: Thionation of the Amide. This involves the conversion of the corresponding amide, 1,3-Benzodioxole-5-carboxamide, using a thionating agent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)[2][3].

  • Route B: Thiolysis of the Nitrile. This route starts with 1,3-Benzodioxole-5-carbonitrile and converts it to the thioamide using a sulfur source such as sodium hydrosulfide or by reacting it with reagents like phosphorus pentasulfide[4][5].

Q2: Which thionating agent is recommended for the amide-to-thioamide conversion?

A2: Lawesson's Reagent is generally preferred over Phosphorus Pentasulfide (P₄S₁₀)[2][6]. It is considered a milder and more efficient reagent, often resulting in higher yields and cleaner reactions that are easier to purify[7]. P₄S₁₀ typically requires higher reaction temperatures[6].

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount.

  • Ventilation: Thionating agents like Lawesson's Reagent have a very strong and unpleasant odor. The reaction can also generate hydrogen sulfide (H₂S), a toxic gas[2]. All procedures must be performed in a well-ventilated chemical fume hood.

  • Handling Reagents: Lawesson's reagent and P₄S₁₀ are moisture-sensitive. Handle them under anhydrous conditions where possible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

Q4: How can the starting materials, 1,3-Benzodioxole-5-carboxamide and 1,3-Benzodioxole-5-carbonitrile, be prepared?

A4: Both precursors can be synthesized from 1,3-Benzodioxole-5-carboxaldehyde (piperonal)[1][8].

  • For 1,3-Benzodioxole-5-carboxamide: Piperonal can be oxidized to piperonylic acid, which is then converted to the amide via an acid chloride intermediate or direct coupling with ammonia.

  • For 1,3-Benzodioxole-5-carbonitrile: A common method is the conversion of piperonal to an aldoxime, followed by dehydration to yield the nitrile.

Troubleshooting Guide

Problem 1: Low or No Yield of Thioamide

Possible Cause Suggested Solution
Incomplete Reaction (Thionation of Amide) Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is fully consumed[2]. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure the correct stoichiometry of the thionating agent (typically 0.5-0.6 equivalents of Lawesson's Reagent for 1 equivalent of amide)[2].
Inactive Thionating Reagent Lawesson's Reagent and P₄S₁₀ can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.
Incomplete Reaction (Thiolysis of Nitrile) For non-activated nitriles, the reaction can be slow. Using an excess of the sulfur source (e.g., sodium hydrogen sulfide) can help drive the reaction to completion[5]. Ensure the solvent system is appropriate; a water/1,4-dioxane mixture is often effective[5].
Side Reactions Overheating or prolonged reaction times, especially with P₄S₁₀, can lead to decomposition or side product formation. Optimize temperature and time based on TLC monitoring.

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Phosphorus Byproducts When using Lawesson's Reagent, phosphorus-containing byproducts are formed[2]. The primary method for purification is silica gel column chromatography. A thorough work-up, potentially including an aqueous wash, can help remove some water-soluble impurities before chromatography.
Unreacted Starting Material If the reaction did not go to completion, separating the product from the starting amide or nitrile can be challenging due to similar polarities. Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation.
Product Oiling Out The crude product may precipitate as an oil rather than a solid. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, proceed directly to column chromatography.

Data Presentation: Thionating Agent Performance

The following table summarizes general conditions and yields for the synthesis of thioamides from their corresponding amides using different reagents. These can serve as a starting point for optimizing the synthesis of this compound.

ReagentStarting MaterialTypical SolventTemperature (°C)Typical Yield (%)Reference
Lawesson's Reagent AmideToluene, Xylene, Dioxane80 - 110 (Reflux)Good to Excellent[2][6][7]
Phosphorus Pentasulfide (P₄S₁₀) AmidePyridine, TolueneRefluxHigh[3][4]
PSCl₃/H₂O/Et₃N AmideSolvent-free (Microwave)N/AHigh[4]
Sodium Hydrosulfide (NaSH) Nitrile1,4-Dioxane/WaterMild HeatingModerate to Excellent[5][9]
Phosphorus Pentasulfide (P₄S₁₀) NitrilePyridineN/AHigh[4]

Experimental Protocols

Protocol A: Synthesis via Thionation of 1,3-Benzodioxole-5-carboxamide

Step 1: Synthesis of 1,3-Benzodioxole-5-carboxamide (This is a generalized procedure; specific conditions may need optimization.)

  • Oxidize 1,3-Benzodioxole-5-carboxaldehyde (1.0 eq) to 1,3-Benzodioxole-5-carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent).

  • Purify the resulting carboxylic acid.

  • Activate the carboxylic acid by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the crude acid chloride with an excess of aqueous ammonia at low temperature (0-5 °C).

  • Isolate the precipitated 1,3-Benzodioxole-5-carboxamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Thionation using Lawesson's Reagent

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-Benzodioxole-5-carboxamide (1.0 mmol) in an anhydrous solvent such as toluene (10-15 mL)[2].

  • Add Lawesson's Reagent (0.55 mmol, ~0.5-0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene)[2].

  • Monitor the reaction's progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain this compound[2].

Protocol B: Synthesis via Thiolysis of 1,3-Benzodioxole-5-carbonitrile

Step 1: Synthesis of 1,3-Benzodioxole-5-carbonitrile (This is a generalized procedure; specific conditions may need optimization.)

  • React 1,3-Benzodioxole-5-carboxaldehyde (1.0 eq) with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., pyridine) to form the corresponding aldoxime.

  • Isolate the aldoxime.

  • Dehydrate the aldoxime using a dehydrating agent like acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield 1,3-Benzodioxole-5-carbonitrile.

  • Purify the nitrile by distillation or recrystallization.

Step 2: Conversion to Thioamide using Sodium Hydrosulfide

  • Combine 1,3-Benzodioxole-5-carbonitrile (75 mmol), sodium hydrogen sulfide hydrate (225 mmol, 3.0 eq), water (40 mL), and 1,4-dioxane (40 mL) in a flask[5].

  • Add diethylamine hydrochloride as a catalyst.

  • Heat the mixture gently while stirring.

  • Monitor the reaction by TLC. For aromatic nitriles, the conversion is often rapid[5].

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous phase exhaustively with a suitable organic solvent (e.g., ethyl acetate)[5].

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.

  • Purify further by recrystallization or column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_routeA Route A: Amide Path cluster_routeB Route B: Nitrile Path cluster_end Final Product Piperonal Piperonal (1,3-Benzodioxole-5-carboxaldehyde) Amide 1,3-Benzodioxole-5-carboxamide Piperonal->Amide Oxidation, Amidation Nitrile 1,3-Benzodioxole-5-carbonitrile Piperonal->Nitrile Oximation, Dehydration Thionation Thionation (Lawesson's Reagent) Amide->Thionation Product This compound Thionation->Product Thiolysis Thiolysis (NaSH) Nitrile->Thiolysis Thiolysis->Product

Caption: Synthetic pathways to this compound.

TroubleshootingFlowchart Start Low Thioamide Yield CheckTLC Is starting material (amide/nitrile) still present? Start->CheckTLC CheckReagent Is thionating reagent (e.g., Lawesson's) old or exposed to air? CheckTLC->CheckReagent No IncreaseTimeTemp Action: - Increase reaction time - Increase temperature - Check reagent stoichiometry CheckTLC->IncreaseTimeTemp Yes PurificationIssue Are there many spots/streaking on TLC? CheckReagent->PurificationIssue No UseFreshReagent Action: Use fresh, anhydrous thionating reagent CheckReagent->UseFreshReagent Yes OptimizeChroma Action: - Perform aqueous work-up - Optimize column  chromatography eluent PurificationIssue->OptimizeChroma Yes End Re-evaluate Protocol PurificationIssue->End No IncreaseTimeTemp->End UseFreshReagent->End OptimizeChroma->End

Caption: Troubleshooting flowchart for low yield synthesis.

References

Technical Support Center: Purification of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Benzodioxole-5-carbothioamide. It is intended for researchers, scientists, and drug development professionals who may encounter specific challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Potential impurities can include unreacted starting materials, such as 1,3-benzodioxole-5-carbonitrile or the corresponding aldehyde, reagents used for thionation (e.g., Lawesson's reagent or P₄S₁₀), and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography.[1][2] For initial, large-scale purification, recrystallization is often a cost-effective choice. For separating closely related impurities or for achieving the highest purity, silica gel column chromatography is typically recommended.[1]

Q3: What are the general solubility properties of this compound?

A3: While specific data for the carbothioamide is limited, 1,3-benzodioxole derivatives are generally sparingly soluble in water and show good solubility in common organic solvents like chloroform, ethanol, and ether.[3] The solubility is expected to increase with temperature, which is a key principle for purification by recrystallization.[3]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. Due to its aromatic structure, this compound is expected to be UV active, appearing as a dark spot on a TLC plate under a UV lamp (typically at 254 nm).[4] TLC can be used to check the purity of the crude material, identify fractions from column chromatography that contain the desired product, and determine if the purification was successful.

Q5: Are there any stability concerns when purifying this compound?

A5: The methylenedioxy bridge of the benzodioxole ring can be sensitive to highly acidic conditions.[4] When using silica gel for chromatography, which is inherently acidic, there is a potential for compound degradation. If you suspect your compound is acid-sensitive, using neutral or deactivated silica, or adding a small amount of a non-nucleophilic base like triethylamine to the eluent, is advisable.[2][4]

Purification & Troubleshooting Workflow

cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis & Outcome Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (Initial Bulk Purification) Crude->Recrystallization PurityCheck Purity Check (TLC, NMR, HPLC) Recrystallization->PurityCheck ColumnChrom Column Chromatography (For High Purity) ColumnChrom->PurityCheck PurityCheck->ColumnChrom Impurities Persist PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK Impure Impure Product PurityCheck->Impure Purity Not OK Impure->Recrystallization Re-purify Impure->ColumnChrom Re-purify

Caption: General purification workflow for this compound.

Troubleshooting Guide

Issue 1: The compound fails to crystallize during recrystallization.

  • Question: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

  • Answer: This issue can arise from several factors.

    • Too much solvent: You may have used an excessive amount of solvent. Try evaporating some of the solvent to create a more concentrated solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

    • Inappropriate solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. In this case, you may need to add a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise, until the solution becomes slightly turbid, then warm to clarify and cool again.

Issue 2: Poor separation of the target compound from impurities during column chromatography.

  • Question: My spots are overlapping on the TLC plate after running the column, and the collected fractions are not pure. How can I improve the separation?

  • Answer: Poor separation is a common issue that can be resolved by optimizing your chromatography conditions.

cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Poor Separation on Column Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Solution1 Optimize eluent polarity via TLC. Aim for Rf of 0.2-0.4 for the target. Cause1->Solution1 Solution2 Reduce amount of crude material. Use a 1:30 to 1:100 ratio of compound to silica gel. Cause2->Solution2 Solution3 Use slurry method for packing. Ensure a homogenous stationary phase. Cause3->Solution3

Caption: Troubleshooting poor separation in column chromatography.

Issue 3: The purified product has a persistent yellow or off-white color.

  • Question: The literature suggests my compound should be a white solid, but after purification, it remains colored. How can I remove the color?

  • Answer: Colored impurities can often be removed by treating the compound with activated charcoal during recrystallization.[2]

    • Decolorization Protocol:

      • Dissolve the colored product in a suitable hot solvent for recrystallization.

      • Add a small amount of activated charcoal (typically 1-2% by weight of your product).

      • Simmer the mixture for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

      • Allow the clear filtrate to cool slowly to induce crystallization of the decolorized product.

Experimental Protocols

Recrystallization Protocol

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound well when hot but poorly when cold.

Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System ExampleSolubility (Crude)Crystal Formation
EthanolSoluble when hotGood crystals on cooling
HexaneInsolubleNot suitable
Ethyl Acetate / HexaneSoluble in hot mixtureGood crystals on cooling
WaterSparingly solubleNot ideal
Silica Gel Column Chromatography Protocol

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Methodology:

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.[4] Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder ('dry loading'), and carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent. You can use the same solvent mixture throughout (isocratic elution) or gradually increase the polarity (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Value/Method
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Compound:Silica Ratio 1:30 to 1:100 by weight[4]
Loading Method Dry loading is preferred
Eluent Example Hexane / Ethyl Acetate (e.g., 7:3 v/v)
Monitoring TLC with UV visualization (254 nm)

References

Technical Support Center: Synthesis of Substituted 1,3-Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of substituted 1,3-benzodioxoles.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine via Nucleophilic Aromatic Substitution (SNAr)

  • Question: My SNAr reaction to produce N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is resulting in a low yield. What are the common causes and how can I optimize the reaction?

  • Answer: Low yields in this synthesis can be attributed to several factors:

    • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete reaction. Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC).

    • Suboptimal Base: The choice and amount of base are critical. An inappropriate or insufficient amount of base may not effectively neutralize the HCl generated during the reaction, leading to the formation of the hydrochloride salt of the starting amine and hindering the reaction's progress.[1] A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[1]

    • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate. Protic solvents like isopropanol or ethanol are commonly used and often yield good results.

    • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Purification Losses: The desired product may be lost during workup and purification steps.

Issue 2: Formation of a White Precipitate During the SNAr Reaction

  • Question: I am observing a significant amount of white precipitate that is insoluble in my reaction solvent. What is this and how can I prevent it?

  • Answer: The white precipitate is likely the hydrochloride salt of the starting amine (piperonylamine) or the product.[1] This forms when the amine reacts with the HCl generated during the substitution. To prevent this, use a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[1] It is crucial to use at least one equivalent of the base.[1]

Issue 3: Multiple Spots on TLC Plate After Extended Reaction Time

  • Question: Even after a prolonged reaction time, my TLC plate shows multiple spots. What are the likely side products?

  • Answer: Besides unreacted starting materials, a potential side product is a disubstituted product, although this is less common for substitution at the 4-position of the quinazoline ring.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,3-benzodioxole ring?

A1: The most prevalent methods include:

  • Williamson Ether Synthesis-type reaction: Condensation of a catechol with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base.[2]

  • Acetal/Ketal Formation: Reaction of a catechol with an aldehyde or a ketone, typically in the presence of an acid catalyst.[3][4]

  • Reaction with Methanol: Condensation of catechol with methanol in the presence of a strong acid catalyst, where methanol serves as the methylene source.[5]

Q2: What catalysts are effective for the synthesis of 1,3-benzodioxoles from catechols and carbonyl compounds?

A2: A variety of catalysts have been shown to be effective, including:

  • HY Zeolite: This has been demonstrated to be an efficient catalyst for the acetalization and ketalization of aldehydes and ketones with catechol, resulting in high conversion and selectivity under mild conditions.[3][4]

  • Carbon-based solid acid: This type of catalyst has shown high catalytic activity for the reaction between catechols and aldehydes/ketones, with conversion rates reported to be above 80% and selectivity greater than 95%.[6]

  • Lewis acids (e.g., AlCl₃, ZnO, ZnCl₂): These are commonly used in Friedel-Crafts type reactions for the acylation of 1,3-benzodioxole.[7][8]

  • Brønsted acids (e.g., HCl, H₂SO₄): Strong acids are used in the condensation of catechol with methanol.[5]

Q3: How can I purify substituted 1,3-benzodioxoles?

A3: Common purification techniques include:

  • Recrystallization: This method is effective for purifying solid products from a suitable solvent, such as ethanol.[1]

  • Silica Gel Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials and byproducts.[1][9]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[10]

  • Filtration: In cases where the product precipitates from the reaction mixture, it can be collected by filtration and washed to remove impurities.[1]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods of Substituted 1,3-Benzodioxoles

Synthetic MethodReactantsCatalyst/ReagentSolventProductYield (%)Reference
Suzuki-Miyaura Coupling(6-bromobenzo[d][3][11]dioxol-5-yl)methanol derivatives and boronic acidsPdCl₂(PPh₃)₂, PPh₃, K₂CO₃-Substituted 1,3-benzodioxoles33-89[12][13]
Williamson Ether Synthesis-typeCatechol and DichloromethaneNaOHDMSO1,3-Benzodioxole80[14]
Continuous Flow Acylation1,3-Benzodioxole and Propionic AnhydrideAquivionSO₃H®-1-(benzo[d][3][11]dioxol-5-yl)propan-1-one61-62[15]
Acetalization/KetalizationCatechol and Aldehydes/KetonesHY Zeolite-Substituted 1,3-benzodioxoles>50 (Conversion)[3][4]
CondensationCatechol and Aldehydes/KetonesCarbon-based solid acidCyclohexaneSubstituted 1,3-benzodioxoles>80 (Conversion)[6]

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloroquinazoline in isopropanol.

  • Addition of Reagents: To the stirred solution, add piperonylamine (1.0-1.2 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is considered complete when the starting 4,6-dichloroquinazoline spot has disappeared (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Wash the solid with cold isopropanol and then water. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Synthesis of 1-(benzo[d][3][11]dioxol-5-yl)propan-1-one via Continuous Flow Acylation [9]

  • Catalyst Packing: Pack a reactor with the Aquivion SO₃H® catalyst.

  • Reagent Flow: Flow 1,3-benzodioxole and propionic anhydride through the packed bed reactor using syringe pumps. The molar ratio and residence time are controlled by the flow rates.

  • Reaction Conditions: Maintain the reactor temperature at 100°C. A residence time of 30 minutes is typically optimal.

  • Sample Collection: Collect samples at a steady state (after 2 column volumes).

  • Purification: Purify the crude product through a chromatographic column on silica, using a mobile phase such as cyclohexane:ethyl acetate (95:5).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4,6-dichloroquinazoline in Isopropanol B Add Piperonylamine and DIPEA A->B Stirring C Heat to Reflux (82°C) B->C Heating D Monitor by TLC C->D 4-12 hours E Cool and Filter or Concentrate D->E Reaction Complete F Recrystallize or Column Chromatography E->F Crude Product

Caption: Experimental workflow for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

signaling_pathway cluster_main TIR1-Mediated Auxin Signaling Auxin Auxin or 1,3-Benzodioxole Agonist (K-10) TIR1 TIR1 (Auxin Receptor) Auxin->TIR1 Aux_IAA Aux/IAA (Repressor) TIR1->Aux_IAA Ubiquitination & Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Root_Growth Enhanced Root Growth Auxin_Response_Genes->Root_Growth

Caption: TIR1 signaling pathway activated by 1,3-benzodioxole derivatives acting as auxin receptor agonists.[1][11]

References

stability issues with 1,3-Benzodioxole-5-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Benzodioxole-5-carbothioamide in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are hydrolysis of the carbothioamide group and potential photodegradation of the 1,3-benzodioxole ring. The thioamide functional group is susceptible to both acidic and alkaline hydrolysis, which can convert it to the corresponding amide or carboxylic acid. The 1,3-benzodioxole moiety can be sensitive to UV light, potentially leading to the formation of colored degradation products.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor. Alkaline conditions can promote the hydrolysis of the thioamide to the corresponding amide (1,3-Benzodioxole-5-carboxamide). Thioamides are generally more resistant to hydrolysis than their amide counterparts; however, they are still susceptible to degradation under basic conditions.[1][2] Acidic conditions can also lead to hydrolysis, although the kinetics may differ. For optimal stability, it is recommended to maintain solutions at a neutral or slightly acidic pH and to perform experiments at controlled pH.

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of the functional groups, the primary degradation products are likely to be:

  • 1,3-Benzodioxole-5-carboxamide: Formed via hydrolysis of the thioamide group.

  • 1,3-Benzodioxole-5-carboxylic acid: Formed upon further hydrolysis of the amide or direct hydrolysis of the thioamide.

  • Phenolic compounds: Potentially formed from the opening of the dioxole ring under certain stress conditions, such as strong UV radiation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. Photodegradation of the 1,3-benzodioxole ring.Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil. Prepare solutions fresh whenever possible.
Loss of compound potency or concentration in solution. Hydrolysis of the carbothioamide group. This is more likely to occur at high or low pH.Buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or alkaline conditions. Store solutions at low temperatures (2-8 °C) to slow down degradation.
Precipitate forms in the solution upon standing. Poor solubility or degradation to a less soluble product.Ensure the solvent system is appropriate for maintaining the solubility of the compound. Check for changes in pH that might affect solubility. The formation of a precipitate could also indicate degradation, so the precipitate should be analyzed if possible.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, pH, light exposure). Consider preparing fresh solutions immediately before each experiment.

Experimental Protocols

A crucial aspect of working with this compound is to assess its stability under your specific experimental conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for this.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The initial mobile phase composition should be optimized to achieve good retention and peak shape for the parent compound.

  • Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the UV maximum of this compound.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid compound at 105 °C for 24 hours.

    • Photodegradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound parent This compound hydrolysis_amide 1,3-Benzodioxole-5-carboxamide parent->hydrolysis_amide Hydrolysis (Acid/Base) hydrolysis_acid 1,3-Benzodioxole-5-carboxylic acid parent->hydrolysis_acid Direct Hydrolysis photodegradation Phenolic Degradants parent->photodegradation Photodegradation (UV) hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions of this compound in relevant solvents/buffers acid Acidic Conditions prep->acid base Alkaline Conditions prep->base oxidation Oxidative Stress prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Analyze samples by stability-indicating HPLC method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Assess peak purity and quantify parent compound and degradation products hplc->eval

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of 1,3-Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1,3-benzodioxole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,3-benzodioxole compounds exhibit poor aqueous solubility?

A1: The poor aqueous solubility of 1,3-benzodioxole compounds is primarily due to their chemical structure. The benzodioxole moiety, consisting of a benzene ring fused to a dioxole ring, is largely hydrophobic.[1][2] This nonpolar nature leads to low affinity for polar solvents like water. While some derivatives may have polar functional groups, the overall lipophilicity of the core structure often dominates, leading to solubility challenges.

Q2: What are the common organic solvents in which 1,3-benzodioxole and its derivatives are soluble?

A2: 1,3-benzodioxole and its derivatives are generally soluble in a range of organic solvents. Common examples include chloroform, ethanol, and ether.[1] Their solubility in these solvents is attributed to the favorable nonpolar interactions between the solute and the solvent molecules. Temperature can also influence solubility, with an increase in temperature generally leading to higher solubility.[1]

Q3: What are the primary strategies for enhancing the aqueous solubility of poorly soluble 1,3-benzodioxole compounds?

A3: Several techniques can be employed to improve the aqueous solubility of these compounds. The most common approaches include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous medium.[3]

  • pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[4][5]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.[6][7][8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[9][10][11][12]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within cyclodextrin molecules.[3][13][14][15][16][17]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when preparing an aqueous stock.

Possible Cause: The concentration of the 1,3-benzodioxole compound exceeds its intrinsic aqueous solubility.

Troubleshooting Steps:

  • Determine the intrinsic solubility: Before preparing a stock solution, it is crucial to determine the compound's solubility in the desired aqueous buffer.

  • Utilize a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and add it dropwise to the aqueous buffer while vortexing.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Employ cyclodextrins: For compounds that are sensitive to organic solvents, consider using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[13][14]

Issue 2: Low and inconsistent results in biological assays.

Possible Cause: Poor solubility leading to inconsistent compound concentration in the assay medium.

Troubleshooting Steps:

  • Verify solubility in assay media: The solubility of your compound may differ in complex biological media compared to simple buffers.

  • Prepare a solid dispersion: For oral formulations or in vitro dissolution studies, preparing a solid dispersion with a hydrophilic polymer can significantly improve the dissolution rate and bioavailability.[6]

  • Formulate as a nanosuspension: For both in vitro and in vivo studies, nanosuspensions can enhance the dissolution velocity and saturation solubility, leading to more reliable results.[11]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for a Model 1,3-Benzodioxole Compound

TechniqueCarrier/ExcipientDrug:Carrier RatioApparent Solubility (µg/mL)Fold Increase
None (Control) --0.51
Co-solvency DMSO5% (v/v)2550
Solid Dispersion PVP K301:585170
Nanosuspension Poloxamer 1881:2120240
Cyclodextrin Complexation HP-β-CD1:2 (molar)150300

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve 100 mg of the 1,3-benzodioxole compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of methanol.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion in a desiccator.

Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization
  • Initial Suspension: Disperse 100 mg of the micronized 1,3-benzodioxole compound in 10 mL of an aqueous solution containing 0.2% (w/v) Poloxamer 188 as a stabilizer.

  • High-Shear Mixing: Subject the suspension to high-shear mixing for 15 minutes to ensure uniform distribution.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using a dynamic light scattering instrument.

  • Storage: Store the nanosuspension at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Enhancement Techniques cluster_eval Evaluation start Poorly Soluble 1,3-Benzodioxole Cmpd method Select Solubility Enhancement Method start->method co_solvency Co-solvency method->co_solvency solid_disp Solid Dispersion method->solid_disp nanosusp Nanosuspension method->nanosusp cyclo Cyclodextrin Complexation method->cyclo sol_test Solubility Testing co_solvency->sol_test diss_test Dissolution Rate Analysis solid_disp->diss_test nanosusp->diss_test cyclo->sol_test bio_assay Biological Assay sol_test->bio_assay diss_test->bio_assay end Optimized Formulation bio_assay->end

Caption: Workflow for selecting and evaluating solubility enhancement techniques.

signaling_pathway_analogy cluster_problem The Problem: Poor Solubility cluster_solution The Solution: Cyclodextrin Complexation A 1,3-Benzodioxole Cmpd (Hydrophobic) B Aqueous Environment (Polar) A->B Insoluble C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D Inclusion Complex (Water Soluble) E Aqueous Environment (Polar) D->E Soluble A_clone 1,3-Benzodioxole Cmpd A_clone->C Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Benzodioxole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 1,3-benzodioxole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and derivatization of 1,3-benzodioxole, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Product Yield

  • Question: My reaction shows very low conversion of the starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion can stem from several factors. First, verify the purity of your starting materials, as impurities can inhibit the reaction.[1] Ensure that your reagents, particularly catalysts and any anhydrous solvents, are of high quality and handled under appropriate inert conditions to prevent degradation from moisture.[2] The reaction temperature might be insufficient; consider incrementally increasing the temperature to enhance reaction kinetics, while monitoring for potential decomposition.[3] Catalyst activity is another crucial factor. If using a heterogeneous catalyst, ensure it is properly activated and that there is efficient stirring to overcome mass transfer limitations. For reactions like acetalization, ensuring the removal of water, for instance through azeotropic distillation, can be critical to drive the equilibrium towards the product.[4] Finally, re-evaluate the stoichiometry of your reactants; an excess of one reagent may be necessary to push the reaction to completion.[3]

Problem: Formation of Multiple Products/Side Reactions

  • Question: My TLC and NMR analysis show multiple spots and complex peaks, indicating the formation of byproducts. How can I increase the selectivity of my reaction?

  • Answer: The formation of side products is a common challenge. In acylation reactions, for instance, impurities can arise from the formation of catechol derivatives if any water is present.[5] To mitigate this, ensure all reagents and solvents are anhydrous. The choice of catalyst and solvent can significantly influence selectivity. For example, in palladium-catalyzed arylations, the solvent can dictate the position of substitution.[6] Running the reaction at a lower temperature may also improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions. Careful control of the addition rate of reagents can also prevent localized high concentrations that might lead to undesired reactions.[3] If O-derivatization is a competing reaction, a subsequent selective hydrolysis step using a mild base like potassium carbonate can be employed to remove unwanted byproducts.[2]

Problem: Reaction Fails to Initiate

  • Question: I have combined all my reagents, but the reaction does not seem to be starting, as confirmed by TLC. What steps should I take?

  • Answer: First, confirm that the reaction is being conducted at the correct temperature, as some reactions require an initial activation energy to proceed.[1] Next, re-verify the quality and activity of your catalyst; it may have degraded or require activation. If using a solid catalyst, ensure it is finely powdered and well-dispersed in the reaction mixture. The choice of solvent is also critical; a solvent that does not fully dissolve the reactants can hinder the reaction.[7] In such cases, switching to a more suitable solvent, like a polar aprotic solvent for many 1,3-benzodioxole syntheses, may be necessary.[7][8] Finally, ensure all components were added in the correct order, as the sequence of addition can be crucial for some reaction mechanisms.[1]

Problem: Product Decomposition

  • Question: I observe initial product formation, but it seems to decompose over time. How can I prevent this?

  • Answer: Product decomposition can occur if the reaction is run for too long or at too high a temperature.[3] It is crucial to monitor the reaction's progress closely using techniques like TLC or GC and to stop the reaction as soon as the starting material is consumed. The methylenedioxy bridge of the 1,3-benzodioxole ring can be sensitive to highly acidic conditions.[9] If your reaction conditions are acidic, consider using a milder catalyst or adding a non-nucleophilic base to buffer the reaction mixture.[9] Additionally, some products may be sensitive to air or light, so performing the reaction under an inert atmosphere and protecting it from light might be necessary.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing the 1,3-benzodioxole core structure?

The most prevalent method involves the condensation of catechol with a methylene source.[10][11] This can be achieved using dihalomethanes (like methylene chloride or dibromomethane) in the presence of a base, or with formaldehyde or its equivalents in the presence of an acid catalyst.[8][12] The reaction often requires heating and the use of a polar aprotic solvent such as DMSO or DMF to facilitate the reaction.[8]

2. How do I choose the appropriate catalyst for my derivatization reaction?

The choice of catalyst depends on the specific transformation.

  • Acylation: Friedel-Crafts acylation can be catalyzed by both Brønsted and Lewis acids. Heterogeneous catalysts like Zn-Aquivion or Aquivion-SO3H® are recyclable and can be used in continuous flow systems.[5]

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as PdCl2(PPh3)2, are commonly used in the presence of a base like potassium carbonate (K2CO3) and a phosphine ligand.[13][14]

  • Acetalization/Ketalization: Zeolites, like HY zeolite, have been shown to be efficient catalysts for the reaction of catechol with aldehydes or ketones, offering high conversion and selectivity under mild conditions.[15]

3. What is the role of the solvent in 1,3-benzodioxole derivatization?

The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes selectivity. Polar aprotic solvents like acetonitrile, sulfolane, DMF, and DMSO are frequently used.[7][8] For instance, in the synthesis of 2,2-difluoro-1,3-benzodioxole, sulfolane and acetonitrile are preferred solvents.[7] The solvent can also influence the outcome of catalytic reactions; for example, the polarity of the solvent can affect the regioselectivity of palladium-catalyzed arylations.[6]

4. How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most 1,3-benzodioxole derivatization reactions.[9] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine conversion rates and selectivity.[5][16]

5. My 1,3-benzodioxole derivative is difficult to purify. What are some common purification strategies?

Column chromatography is a standard method for purifying 1,3-benzodioxole derivatives.[9] A common issue is the sensitivity of the methylenedioxy bridge to acidic silica gel.[9] In such cases, using neutral or deactivated silica gel, or adding a small amount of a base like triethylamine to the eluent, can prevent decomposition.[9] If the product is a solid, recrystallization is an excellent method for achieving high purity. For certain derivatives, distillation can be used to separate the product from non-volatile impurities.[5]

Data Presentation

Table 1: Comparison of Catalysts for Acylation of 1,3-Benzodioxole with Propionic Anhydride

CatalystTemperature (°C)Time (min)Conversion (%)Selectivity (%)Reference
Zn-Aquivion (Batch)160605934[5]
Aquivion SO3H® (Flow)100307362[5]

Table 2: Optimized Conditions for Acetalization of Catechol

ReactantMolar Ratio (Catechol:Aldehyde/Ketone)Catalyst Amount (g / mol catechol)Time (h)Conversion (%)Selectivity (%)Reference
Aldehydes/Ketones1:1.43.5 (HY Zeolite)5>50>97[15]

Table 3: Reaction Conditions for Suzuki-Miyaura Coupling

SubstrateCatalystLigandBaseSolventTemperatureYield (%)Reference
Bromo-benzodioxole derivativePdCl2(PPh3)2PPh3K2CO3DioxaneReflux33-89[13][14]

Experimental Protocols

Protocol 1: General Procedure for Acylation of 1,3-Benzodioxole in a Continuous Flow System[5]

  • Reactor Setup: A packed bed reactor is prepared by packing a glass column with the heterogeneous catalyst (e.g., 0.25 g Zn-Aquivion and 0.25 g silica).

  • Reagent Preparation: Prepare separate solutions of 1,3-benzodioxole and the acylating agent (e.g., propionic anhydride).

  • Reaction Execution: The reagents are individually pumped through the packed bed reactor at controlled flow rates to achieve the desired molar ratio and residence time.

  • Temperature Control: The reactor is maintained at the desired temperature (e.g., 100 °C) using a column heater.

  • Sample Collection: Samples are collected at the reactor outlet after a steady state is reached.

  • Analysis: The collected samples are analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-1,3-benzodioxole Derivative[13][14]

  • Inert Atmosphere: A two-necked round-bottom flask equipped with a condenser is purged with an inert gas (e.g., argon).

  • Reagent Addition: To the flask, add the bromo-1,3-benzodioxole substrate (1.0 equiv.), anhydrous dioxane, and potassium carbonate (K2CO3, ~1.1 equiv.).

  • Stirring: Stir the reaction mixture for approximately 15 minutes at room temperature.

  • Addition of Boronic Acid and Catalyst: Add the aryl boronic acid (~2.5 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, ~5.0 mol%), and the phosphine ligand (e.g., PPh3, ~10.0 mol%).

  • Heating: Heat the mixture to reflux under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into brine, and extract the organic layer with a suitable solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow start Start reagents 1. Reagent Preparation (1,3-Benzodioxole, Derivatizing Agent, Solvent, Catalyst) start->reagents setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup monitoring 3. Reaction Monitoring (TLC, GC, or HPLC) setup->monitoring monitoring->setup Incomplete workup 4. Quenching & Workup (Extraction, Washing) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification analysis 6. Product Characterization (NMR, MS, IR) purification->analysis finish End analysis->finish

Caption: General experimental workflow for 1,3-benzodioxole derivatization.

troubleshooting_logic start Problem Observed (e.g., Low Yield) check_reagents Check Reagent/Solvent Purity & Anhydrous Conditions start->check_reagents check_temp Verify/Increase Reaction Temperature start->check_temp check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_stoichiometry Verify Stoichiometry & Reagent Order start->check_stoichiometry outcome Re-run Experiment with Optimized Conditions check_reagents->outcome check_temp->outcome check_catalyst->outcome check_stoichiometry->outcome

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing N-hydroxy-1,3-benzodioxole-5-carboximidamide?

A1: The most common and direct method is the nucleophilic addition of hydroxylamine to 1,3-benzodioxole-5-carbonitrile (also known as piperonylonitrile). This reaction is typically carried out in a protic solvent like ethanol with a base to liberate free hydroxylamine from its hydrochloride salt.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most prevalent side reaction is the formation of 1,3-benzodioxole-5-carboxamide. This can occur through the hydrolysis of the starting nitrile or the desired amidoxime product under the reaction conditions. Another potential, though less common, side reaction is the formation of bis(benzo[d][1][2]dioxol-5-yl)methane, particularly if the reaction is performed at high temperatures in the presence of a catalyst.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. Use a solvent system such as ethyl acetate/hexane to distinguish between the starting nitrile, the amidoxime product, and the amide side-product. The amidoxime is typically more polar than the starting nitrile.

Q4: What are the recommended storage conditions for N-hydroxy-1,3-benzodioxole-5-carboximidamide?

A4: N-hydroxy-1,3-benzodioxole-5-carboximidamide should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidamide.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Insufficient base. 4. Poor quality of starting nitrile.1. Extend the reaction time and monitor by TLC. 2. Use fresh hydroxylamine hydrochloride. 3. Ensure at least a stoichiometric amount of base is used to neutralize the hydroxylamine hydrochloride. 4. Verify the purity of the 1,3-benzodioxole-5-carbonitrile by melting point or spectroscopic methods.
High Percentage of Amide Side-Product 1. Presence of excess water in the reaction mixture. 2. Prolonged reaction time at elevated temperatures. 3. Basic hydrolysis of the nitrile or amidoxime.1. Use anhydrous solvents. 2. Optimize the reaction time and temperature to favor amidoxime formation. 3. Use a milder base or control the stoichiometry of the base carefully.
Presence of Unidentified Impurities 1. Contaminated starting materials or reagents. 2. Decomposition of the product during workup or purification. 3. Side reactions involving the 1,3-benzodioxole ring.1. Purify starting materials and use high-purity solvents. 2. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup and purification. 3. While the benzodioxole ring is generally stable, extreme conditions could lead to side reactions. Maintain moderate reaction conditions.
Difficulty in Product Isolation/Purification 1. Similar polarity of the product and the amide side-product. 2. Product is an oil instead of a solid.1. Use column chromatography with a gradient elution of ethyl acetate in hexane. Careful fractionation is key. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane or diethyl ether.
Table 1: Analytical Data for Key Compounds
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Typical ¹H NMR Chemical Shifts (δ ppm in DMSO-d₆) Typical ¹³C NMR Chemical Shifts (δ ppm in DMSO-d₆)
1,3-Benzodioxole-5-carbonitrile1,3-Benzodioxole-5-carbonitrileC₈H₅NO₂147.137.4-7.1 (m, 3H, Ar-H), 6.15 (s, 2H, OCH₂O)~150, ~148, ~128, ~119 (CN), ~112, ~109, ~102 (OCH₂O)
N-hydroxy-1,3-benzodioxole-5-carboximidamideN-hydroxy-1,3-benzodioxole-5-carboximidamideC₈H₈N₂O₃180.169.5-9.0 (s, 1H, NOH), 7.2-6.8 (m, 3H, Ar-H), 6.0 (s, 2H, OCH₂O), 5.7-5.5 (s, 2H, NH₂)~160 (C=N), ~148, ~147, ~125, ~120, ~108, ~106, ~101 (OCH₂O)
1,3-Benzodioxole-5-carboxamide1,3-Benzodioxole-5-carboxamideC₈H₇NO₃165.157.8-7.2 (br s, 2H, CONH₂), 7.5-7.3 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.1 (s, 2H, OCH₂O)~168 (C=O), ~150, ~147, ~128, ~122, ~108, ~107, ~102 (OCH₂O)

Experimental Protocols

Key Experiment: Synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidamide

Materials:

  • 1,3-Benzodioxole-5-carbonitrile (piperonylonitrile)

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or another suitable base like triethylamine)

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • To a suspension of 1,3-benzodioxole-5-carbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 - 2.0 eq) and sodium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.

  • Filter the inorganic salts and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions nitrile 1,3-Benzodioxole-5-carbonitrile product N-hydroxy-1,3-benzodioxole-5-carboximidamide nitrile->product + Hydroxylamine, Base, EtOH amide 1,3-Benzodioxole-5-carboxamide nitrile->amide Hydrolysis hydroxylamine Hydroxylamine hydroxylamine->product water H₂O (hydrolysis) water->amide

Caption: Main synthesis pathway and a common side reaction.

Experimental Workflow

experimental_workflow start Start reactants Mix Nitrile, Hydroxylamine HCl, and Base in Ethanol start->reactants reaction Stir at RT or Reflux (Monitor by TLC) reactants->reaction workup Cool, Filter Salts, Concentrate Filtrate reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure N-hydroxy-1,3-benzodioxole-5-carboximidamide purification->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Activity (Hydroxylamine, Base) start->check_reagents optimize_conditions Optimize Reaction Time and Temperature start->optimize_conditions check_workup Review Workup and Purification Procedure start->check_workup success Improved Yield/Purity check_sm->success check_reagents->success optimize_conditions->success amide_issue High Amide Impurity? check_workup->amide_issue anhydrous Ensure Anhydrous Conditions amide_issue->anhydrous Yes purification_strategy Refine Purification (e.g., Gradient Elution) amide_issue->purification_strategy Yes amide_issue->success No anhydrous->success purification_strategy->success

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in 1,3-Benzodioxole-5-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying impurities in 1,3-Benzodioxole derivatives?

A1: The most widely used and effective techniques for impurity profiling of 1,3-Benzodioxole derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is versatile for separating a wide range of non-polar to moderately polar compounds. GC-MS is highly effective for identifying volatile and semi-volatile impurities.

Q2: Why is HPLC often the preferred method for purity assessment in pharmaceutical development?

A2: HPLC is essential for ensuring the purity, stability, and concentration of pharmaceutical compounds. It is particularly favored for its ability to analyze non-volatile and thermally unstable compounds without the need for derivatization. Techniques like RP-HPLC can effectively separate the main compound from closely related impurities, making it ideal for purity assessment and quantitative analysis in final formulations.

Q3: What types of impurities might be present in a sample of this compound?

A3: Impurities can originate from various stages of the synthesis and storage process. They typically include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products that form over time due to factors like exposure to light, heat, or humidity.

Q4: What are the regulatory expectations for impurity analysis?

A4: Regulatory authorities such as the ICH, USFDA, and others have stringent guidelines for the identification, quantification, and control of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products. It is critical to establish the biological safety of any impurity present at significant levels. For potentially genotoxic impurities, the acceptable daily intake is very low, often requiring highly sensitive analytical methods for detection at the parts-per-million (ppm) level.

Analytical Methodologies & Troubleshooting Guides

The following sections provide detailed troubleshooting for common issues encountered during HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My chromatogram shows poor peak shape (e.g., tailing or fronting peaks). What are the common causes and solutions?

A: Poor peak shape can compromise the accuracy of quantification.

  • Causes of Peak Tailing:

    • Secondary Interactions: Basic compounds can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.

    • Column Contamination: Accumulation of strongly retained impurities at the column inlet can distort peak shape.

    • Column Void: A void or channel in the column packing bed can lead to a distorted flow path.

    • High Metal Content in Column: Some columns may have trace metals that can chelate with certain analytes.

  • Causes of Peak Fronting:

    • Sample Overload: Injecting too concentrated a sample can saturate the column.

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to distort.

  • Solutions:

    • Adjust Mobile Phase: For tailing peaks of basic compounds, lower the mobile phase pH or add a competing base (e.g., triethylamine) to the mobile phase to mask the silanol interactions.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.

    • Reduce Injection Volume/Concentration: If fronting is observed, try diluting the sample or reducing the injection volume.

    • Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Q: The retention times for my peaks are inconsistent and drifting. How can I troubleshoot this?

A: Unstable retention times severely affect the reliability and reproducibility of the method.

  • Causes:

    • Inadequate Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase, especially when using additives like ion-pair reagents.

    • Mobile Phase Composition Change: The composition of the mobile phase can change due to evaporation of a volatile component or improper mixing.

    • Flow Rate Fluctuation: Leaks in the system, worn pump seals, or faulty check valves can cause the flow rate to be unstable.

    • Temperature Variations: Changes in the column temperature affect retention. A thermostatted column compartment is crucial for reproducibility.

  • Solutions:

    • Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient time (at least 10-20 column volumes) until a stable baseline is achieved.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to prevent evaporation. Ensure proper degassing.

    • System Check: Check the HPLC system for any leaks, especially around fittings. Manually check the flow rate with a graduated cylinder and stopwatch.

    • Control Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: I am observing poor separation or broad peaks in my GC-MS analysis. What should I check?

A: Poor resolution can make it difficult to identify and quantify closely eluting impurities.

  • Causes:

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, or the initial/final hold times may be insufficient.

    • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) might not be optimal for the column dimensions.

    • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures.

    • Sample Overload: Injecting too much sample can lead to broad, distorted peaks.

  • Solutions:

    • Optimize Temperature Program: Decrease the ramp rate or add isothermal holds to improve the separation of critical pairs.

    • Adjust Flow Rate: Ensure the carrier gas flow rate is set to the optimal value for your column's inner diameter.

    • Condition the Column: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

    • Dilute the Sample: Reduce the concentration of the injected sample.

Q: My GC-MS results show extraneous or "ghost" peaks. What is the likely source?

A: Ghost peaks are peaks that appear in the chromatogram but are not part of the sample.

  • Causes:

    • Injector Contamination: Residue from previous injections can build up in the injector liner.

    • Septum Bleed: Small particles from the injector septum can break off and enter the column.

    • Contaminated Carrier Gas: Impurities in the carrier gas can be a source of contamination.

    • Sample Carryover: Insufficient rinsing of the syringe between injections can lead to carryover from a previous, more concentrated sample.

  • Solutions:

    • Clean the Injector: Regularly replace the injector liner and septum.

    • Use High-Purity Gas: Ensure the use of high-purity carrier gas and install gas purifiers.

    • Bake Out the Column: Heat the column to a high temperature (below its maximum limit) for an extended period to remove contaminants.

    • Improve Syringe Washing: Increase the number of solvent washes for the syringe before and after each injection.

Experimental Protocols

Protocol 1: High-Resolution Reverse-Phase HPLC Method

This protocol is designed for the detection of trace and isomeric impurities.

Instrumentation:

  • UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • High-resolution C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Chromatographic Conditions:

Parameter Value
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 30°C
Detection DAD at 220-400 nm or MS Scan

| Gradient Program | See table below |

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to a known standard or by using the area percentage method. The mass spectrometer can be used for structural elucidation of unknown impurities.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for identifying volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

Parameter Value
Injector Temperature 260°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 550 m/z |

Oven Temperature Program:

Rate (°C/min) Target Temp (°C) Hold Time (min)
- 70 2.0
10 130 0.0
5 230 0.0

| 20 | 300 | 5.0 |

Data Analysis:

  • Identify impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST/WILEY). The retention time and fragmentation pattern provide a high degree of confidence in impurity identification.

Visualizations

cluster_prep Sample Preparation & Analysis cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Crude Crude Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter Sample (e.g., 0.22 µm) Dissolve->Filter Inject Inject into Analytical System Filter->Inject HPLC HPLC Analysis Inject->HPLC Select Method GCMS GC-MS Analysis Inject->GCMS Select Method Chromatogram Generate Chromatogram HPLC->Chromatogram GCMS->Chromatogram Identify Identify Impurities (Retention Time, Mass Spectra) Chromatogram->Identify Quantify Quantify Impurities (Peak Area %) Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: General workflow for the analysis of impurities.

cluster_mobile_phase Mobile Phase Checks cluster_system System Hardware Checks cluster_column Column Condition Checks Start Problem: Inconsistent Retention Times CheckComp Is mobile phase composition correct? Start->CheckComp CheckFresh Is mobile phase fresh and properly degassed? CheckComp->CheckFresh Yes Solution Problem Resolved CheckComp->Solution No, remake mobile phase CheckLeaks Are there any leaks in the system? CheckFresh->CheckLeaks Yes CheckFresh->Solution No, prepare fresh CheckPump Is the pump pressure stable? CheckLeaks->CheckPump No CheckLeaks->Solution Yes, tighten fittings CheckTemp Is the column temperature stable? CheckPump->CheckTemp Yes CheckPump->Solution No, check valves/seals CheckEquil Is the column fully equilibrated? CheckTemp->CheckEquil Yes CheckTemp->Solution No, set temp CheckEquil->Solution Yes CheckEquil->Solution No, equilibrate longer

Caption: Troubleshooting logic for inconsistent HPLC retention times.

Technical Support Center: Scaling Up the Production of 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 1,3-Benzodioxole-5-carbothioamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during synthesis and purification.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound, primarily focusing on the conversion of 1,3-Benzodioxole-5-carbonitrile to the corresponding thioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from its nitrile precursor?

A1: The most prevalent methods involve the reaction of 1,3-Benzodioxole-5-carbonitrile with a sulfur source. Common reagents include hydrogen sulfide in the presence of a base or catalyst, sodium hydrosulfide, Lawesson's reagent, or phosphorus pentasulfide. The choice of method often depends on the desired scale, safety considerations, and available equipment.

Q2: I am observing a significant amount of the corresponding amide as a byproduct. What is causing this and how can it be minimized?

A2: The formation of 1,3-Benzodioxole-5-carboxamide is a common side reaction, often due to the presence of water in the reaction mixture. Thioamides can react with water, especially under elevated temperatures or in the presence of acid or base catalysts, leading to hydrolysis back to the amide. To minimize this, ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q3: My reaction is sluggish and gives a low yield. What parameters can I adjust to improve the conversion?

A3: Low conversion can be due to several factors. Consider increasing the reaction temperature, although be mindful of potential side reactions. Increasing the molar excess of the thionating agent can also drive the reaction to completion. The choice of solvent can play a crucial role; polar aprotic solvents like DMF or pyridine are often effective. Finally, ensure the quality of your starting nitrile is high, as impurities can inhibit the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of product during workup. - Sub-optimal reaction conditions.- Increase reaction time and/or temperature. - Use a larger excess of the thionating agent. - Optimize the solvent system. - Ensure a mild workup procedure to avoid product decomposition.
Formation of Amide Byproduct - Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Difficult Purification - Presence of closely related impurities. - Oily or non-crystalline product.- For crystalline products, recrystallization is effective. Screen various solvents to find an optimal one where the product has high solubility at elevated temperatures and low solubility at room temperature. - Column chromatography on silica gel can be used to separate the product from impurities. A gradient elution system may be necessary. - If the product is an oil, try triturating with a non-polar solvent to induce solidification.
Reaction Stalls - Deactivation of the catalyst (if used). - Purity of the starting material.- Use fresh catalyst. - Purify the starting 1,3-Benzodioxole-5-carbonitrile before use.
Formation of Unidentified Byproducts - Side reactions of the 1,3-benzodioxole ring. - Decomposition of the thionating agent.- The 1,3-benzodioxole ring can be sensitive to strong acids or electrophiles. Ensure the reaction conditions are not overly harsh. - Use fresh and high-quality thionating agents.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1,3-Benzodioxole-5-carbonitrile using two different methods suitable for scaling up.

Method 1: Synthesis using Sodium Hydrosulfide and Magnesium Chloride

This method avoids the use of highly toxic gaseous hydrogen sulfide.

Materials:

  • 1,3-Benzodioxole-5-carbonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add 1,3-Benzodioxole-5-carbonitrile (1 equivalent).

  • Add anhydrous DMF to dissolve the nitrile (approximately 5-10 mL per gram of nitrile).

  • To the stirred solution, add sodium hydrosulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of deionized water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethyl acetate.

  • Dry the product under vacuum to obtain this compound.

Method 2: Synthesis using Phosphorus Pentasulfide

This is a classical and often high-yielding method.

Materials:

  • 1,3-Benzodioxole-5-carbonitrile

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine, anhydrous

  • Deionized water

  • Dichloromethane

Procedure:

  • In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 1,3-Benzodioxole-5-carbonitrile (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath and add phosphorus pentasulfide (0.5-1 equivalent) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume of pyridine).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these are representative values and may vary based on specific experimental conditions and scale.

Method Thionating Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Advantages Key Disadvantages
1 NaSH / MgCl₂DMFRoom Temp.4 - 880 - 95- Avoids H₂S gas - High yields- DMF can be difficult to remove completely.
2 P₄S₁₀Pyridine50 - 602 - 475 - 90- Generally high yielding - Faster reaction times- P₄S₁₀ is moisture sensitive and corrosive - Pyridine has an unpleasant odor and requires careful handling.
3 Lawesson's ReagentToluene/Dioxane80 - 1101 - 385 - 98- High yields - Generally cleaner reactions- Reagent is relatively expensive - Byproducts can sometimes complicate purification.

Mandatory Visualizations

Experimental Workflow for Synthesis of this compound

experimental_workflow start Start: 1,3-Benzodioxole-5-carbonitrile dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Thionating Agent (e.g., NaSH/MgCl2 or P4S10) dissolve->add_reagent react Reaction under Controlled Temperature add_reagent->react monitor Monitor Progress (TLC) react->monitor workup Aqueous Workup/ Precipitation monitor->workup Reaction Complete filter Filter and Wash Solid workup->filter dry Dry Product filter->dry purify Purification (Recrystallization/Chromatography) dry->purify end Final Product: This compound purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield Issues

troubleshooting_low_yield low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation suboptimal_conditions Sub-optimal Conditions low_yield->suboptimal_conditions increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp increase_reagent Increase Molar Ratio of Thionating Agent incomplete_reaction->increase_reagent mild_workup Use Milder Workup Conditions degradation->mild_workup optimize_solvent Optimize Solvent suboptimal_conditions->optimize_solvent check_sm_purity Check Starting Material Purity suboptimal_conditions->check_sm_purity

Caption: A troubleshooting diagram for addressing low product yield.

Technical Support Center: 1,3-Benzodioxole Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1,3-benzodioxole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with a 1,3-benzodioxole derivative is showing low to no yield. What are the potential causes and how can I improve it?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. Here is a breakdown of potential causes and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has been improperly stored or handled, it may have been oxidized and lost its activity.

    • Solution: Always use a fresh batch of the palladium catalyst or purchase from a reliable supplier. Consider using a more robust pre-catalyst. It is also good practice to purge the reaction vessel with an inert gas like argon or nitrogen for about 15 minutes to remove oxygen before adding the catalyst.[1]

  • Non-anhydrous Conditions: Suzuki-Miyaura reactions are often sensitive to water and oxygen. The presence of moisture can lead to side reactions and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Inappropriate Reaction Parameters: The choice of catalyst, base, solvent, and temperature are crucial for the success of the reaction.[2][3] An unoptimized combination of these parameters can lead to poor yields.

    • Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different palladium catalysts, bases, and solvents. For instance, in the coupling of a 1,3-benzodioxole derivative, PdCl₂(PPh₃)₂ was found to be a more effective catalyst than Pd(PPh₃)₄ or Pd(OAc)₂.[4][5][6] Similarly, dioxane was identified as a superior solvent compared to THF, MeCN, toluene, benzene, or DCM for a specific 1,3-benzodioxole coupling.[4][5]

  • Poor Substrate Solubility: If your 1,3-benzodioxole derivative or the boronic acid partner has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Try a different solvent or a solvent mixture. For some Suzuki reactions, a mixture of an organic solvent with water can improve the solubility of the base and facilitate the reaction.[7] Using a phase-transfer catalyst might also be beneficial.[1]

Q2: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?

A2: The formation of byproducts can complicate the purification process and reduce the yield of your desired product. Common byproducts in Suzuki-Miyaura couplings include:

  • Homo-coupling of the Boronic Acid: This is a frequent side reaction where the boronic acid couples with itself. It can be more prevalent if the reaction is not properly degassed, as oxygen can promote this side reaction.[8]

    • Solution: Ensure the reaction is thoroughly deoxygenated by purging with an inert gas. Using a slight excess of the boronic acid can sometimes help drive the desired cross-coupling reaction.[2]

  • Debromination/Dehalogenation of the Starting Material: The aryl halide starting material can undergo reduction, leading to the loss of the halogen atom.

    • Solution: Lowering the reaction temperature may help to reduce the rate of this side reaction.[2] The choice of base can also influence this; sometimes a weaker base can mitigate this issue.

  • Protodeboronation: The boronic acid can react with residual water or protic solvents, leading to the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use anhydrous conditions and aprotic solvents if this is a significant issue. Aryltrifluoroborates are known to be more resistant to protodeboronation compared to aryl boronic acids.[9]

Q3: How do I choose the right combination of catalyst, base, and solvent for my 1,3-benzodioxole Suzuki coupling?

A3: The optimal conditions are highly dependent on the specific substrates being coupled. However, literature precedents for similar structures can provide a good starting point. For the coupling of a 1-((6-bromobenzo[d][2][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid, a systematic screening of catalysts, solvents, and bases was performed. The results are summarized in the tables below and can serve as a guide for your optimization studies.[10]

Data Presentation: Optimization of Reaction Conditions

Table 1: Screening of Palladium Catalysts [10]

EntryCatalystYield (%)
1Pd(PPh₃)₄Trace
2Pd(OAc)₂0
3Pd(dba)₂<5
4PdCl₂(PPh₃)₂55

Table 2: Screening of Solvents [10]

EntrySolventYield (%)
5MeCN30
6Toluene0
7Benzene0
8DCM0
9Dioxane59

Table 3: Screening of Bases [4][5]

EntryBaseYield (%)
10n-BuLi<5
11sec-BuLiTrace
12NaH~10
13LDA~12
14LiHMDS~12
15K₂CO₃59

Based on these results, the combination of PdCl₂(PPh₃)₂, K₂CO₃ as the base, and dioxane as the solvent provided the best yield for this specific 1,3-benzodioxole derivative.[4][5][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative [2][10]

This procedure is a general guideline and may require optimization for your specific substrates.

Materials:

  • Brominated 1,3-benzodioxole derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the brominated 1,3-benzodioxole derivative, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.[2]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).[10]

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 1,3-Benzodioxole Suzuki-Miyaura Coupling Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Anhydrous? Start->Check_Conditions Check_Parameters Are Reaction Parameters Optimized? Start->Check_Parameters Solution_Catalyst Use Fresh Catalyst / Pre-catalyst Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst No Solution_Conditions Oven-dry Glassware Use Anhydrous Solvents Handle under Inert Gas Check_Conditions->Solution_Conditions No Solution_Parameters Screen Catalysts, Bases, and Solvents Adjust Temperature Check_Parameters->Solution_Parameters No Side_Products Byproduct Formation Observed Homo_Coupling Homo-coupling of Boronic Acid? Side_Products->Homo_Coupling Debromination Debromination of Starting Material? Side_Products->Debromination Solution_Homo_Coupling Thoroughly Degas Reaction Mixture Use Slight Excess of Boronic Acid Homo_Coupling->Solution_Homo_Coupling Yes Solution_Debromination Lower Reaction Temperature Try a Weaker Base Debromination->Solution_Debromination Yes

Caption: Troubleshooting workflow for common issues in 1,3-benzodioxole Suzuki-Miyaura coupling.

Experimental_Workflow General Experimental Workflow Setup 1. Assemble Dry Glassware Reagents 2. Add Solid Reagents: - Brominated 1,3-Benzodioxole - Boronic Acid - Catalyst & Base Setup->Reagents Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent 4. Add Anhydrous Solvent Inert->Solvent Reaction 5. Heat and Stir (Monitor by TLC/HPLC) Solvent->Reaction Workup 6. Quench with Water & Extract with Organic Solvent Reaction->Workup Purification 7. Dry, Concentrate, & Purify by Chromatography Workup->Purification Product 8. Isolated Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[10]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX ArPdR Ar-Pd(II)-R (Ln) Pd0->ArPdR Oxidative Addition OxAdd_label Oxidative Addition OxAdd Oxidative Addition ArPdX->Pd0 Reductive Elimination ArPdX->ArPdR Transmetal_label Transmetalation Transmetal Transmetalation ArPdR->Pd0 ArPdR->ArPdX Transmetalation RedElim Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product RedElim_label Reductive Elimination ArX Ar-X (1,3-Benzodioxole Halide) ArX->Pd0 Boronic R-B(OR')2 / Base Boronic->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][10]

References

Validation & Comparative

A Comparative Efficacy Analysis of 1,3-Benzodioxole-5-carbothioamide and Other Thioamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial and anticancer potential of 1,3-Benzodioxole-5-carbothioamide in comparison to established thioamide compounds, supported by experimental data and mechanistic insights.

Introduction

Thioamides, a versatile class of organic compounds characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds serve as crucial pharmacophores in the development of antimicrobial, anticancer, and antithyroid agents. This guide provides a comprehensive comparison of the efficacy of this compound with other notable thioamides, including the anti-tuberculosis drug ethionamide, the antithyroid agent propylthiouracil, and the research chemical thioacetamide. The analysis is based on available experimental data, focusing on their antimicrobial and anticancer properties, and includes detailed experimental protocols and mechanistic pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Data Presentation: A Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the antimicrobial and anticancer activities of this compound and its derivatives in comparison with other selected thioamides. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTarget OrganismMIC (µM)Reference
5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-pyrrolidin-1-ylmethanone-4,5-dihydropyrazole (Derivative of 1,3-Benzodioxole)Sarcina0.08[3]
5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-pyrrolidin-1-ylmethanone-4,5-dihydropyrazole (Derivative of 1,3-Benzodioxole)Staphylococcus aureus0.11[3]
EthionamideMycobacterium tuberculosis0.3 - 1.25[4]
Methimazole Derivative (Silver(I) complex)Pseudomonas aeruginosa-[5]
Methimazole Derivative (Silver(I) complex)Escherichia coli-[5]

Note: Direct MIC values for this compound were not available in the searched literature. Data for a structurally related derivative is presented. The activity of methimazole derivatives was noted as comparable to silver nitrate, but specific MIC values were not provided.

Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
CompoundCancer Cell LineIC50 (µM)Reference
1,3-Benzodioxole Derivative (MAZ2)Molm-13 (Leukemia)< 1.0[6]
1,3-Benzodioxole Derivative (MAZ2)NB4 (Leukemia)< 1.0[6]
1,3-Benzodioxole Derivative (MAZ2)HeLa (Cervical Cancer)< 1.0[6]
1,3-Benzodioxole Derivative (MAZ2)4T1 (Breast Cancer)< 1.0[6]
PropylthiouracilDU145 (Prostate Cancer)No significant in vitro effect[7]
PropylthiouracilPC3 (Prostate Cancer)No significant in vitro effect[7]
Thioacetamide-Potent hepatocarcinogen[8][9]

Note: Direct IC50 values for this compound were not available. Data for a derivative conjugated with an arsenical (MAZ2) is presented. Propylthiouracil did not show direct cytotoxicity in the cited study but has been shown to reduce xenograft tumor growth in vivo. Thioacetamide is a known carcinogen and is included for comparative toxicity context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to determine the antimicrobial and anticancer efficacy of thioamides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compounds: The thioamide compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay for IC50 Determination)
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thioamide compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway for Thioamide-Induced Anticancer Activity

The following diagram illustrates a plausible signaling pathway for the anticancer activity of certain thioamide derivatives, focusing on the induction of apoptosis.

anticancer_pathway Thioamide Thioamide Derivative Cell Cancer Cell Thioamide->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of thioamide-induced apoptosis in cancer cells.

Experimental Workflow for Efficacy Comparison

This diagram outlines the general workflow for a comparative study of thioamide efficacy.

experimental_workflow cluster_compounds Test Compounds cluster_assays Efficacy Assays cluster_analysis Data Analysis & Comparison CompoundA 1,3-Benzodioxole- 5-carbothioamide Antimicrobial Antimicrobial Assay (MIC Determination) CompoundA->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) CompoundA->Anticancer CompoundB Other Thioamides (e.g., Ethionamide) CompoundB->Antimicrobial CompoundB->Anticancer Data Quantitative Data (MIC, IC50) Antimicrobial->Data Anticancer->Data Comparison Efficacy Comparison Data->Comparison

Caption: Workflow for comparing the efficacy of different thioamide compounds.

Discussion and Conclusion

The available data, although not providing a direct head-to-head comparison, suggests that derivatives of this compound exhibit potent biological activities. The high antibacterial efficacy of a dihydropyrazole derivative, with MIC values in the nanomolar range, points to the potential of the 1,3-benzodioxole moiety in developing novel antimicrobial agents.[3] Similarly, the sub-micromolar anticancer activity of an arsenical conjugate of a 1,3-benzodioxole derivative highlights its promise in oncology research.[6]

In comparison, ethionamide remains a clinically important anti-tuberculosis drug, though its MIC values are in the micromolar range.[4] Propylthiouracil and methimazole are established antithyroid agents, with limited direct antimicrobial or anticancer activity reported for the parent compounds. Thioacetamide serves as a reminder of the potential toxicity associated with some thioamides, emphasizing the need for careful structure-activity relationship studies and toxicological profiling in drug development.

The enhanced efficacy observed in some 1,3-benzodioxole derivatives may be attributed to the unique electronic and structural properties conferred by the benzodioxole ring system. Further research is warranted to synthesize and evaluate this compound itself and to conduct direct comparative studies against a panel of clinically relevant microbes and cancer cell lines. Such studies, following standardized protocols as outlined above, will be crucial in elucidating the full therapeutic potential of this promising compound and its place within the broader class of thioamides. The investigation of its specific mechanism of action and interaction with cellular signaling pathways will be instrumental in optimizing its structure for improved efficacy and reduced toxicity.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1,3-Benzodioxole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3-benzodioxole scaffold represents a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-benzodioxole analogs across various biological activities, supported by experimental data and detailed protocols. The inherent physicochemical properties of the 1,3-benzodioxole ring system have been leveraged to develop compounds with applications ranging from anticancer and antimicrobial to agrochemical agents.

Anticancer Activity: Targeting the Thioredoxin System and Inducing Apoptosis

A significant area of investigation for 1,3-benzodioxole derivatives has been in oncology. Many of these compounds exert their anticancer effects by inhibiting the thioredoxin (Trx) system, a key regulator of cellular redox balance that is often upregulated in cancer cells. Inhibition of this system leads to increased reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[1]

A series of organic arsenicals conjugated with 1,3-benzodioxole and its metabolic derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. The structure-activity relationship of these compounds reveals several key features:

  • The 1,3-benzodioxole moiety is crucial for activity. The unconjugated 1,3-benzodioxole derivative showed no anti-proliferative activity, indicating its role in modulating the overall properties of the molecule.[1]

  • Metabolic modifications of the 1,3-benzodioxole ring can enhance efficacy. Analogs derived from the metabolism of stiripentol, which include hydroxylated and ring-opened structures, showed improved anti-proliferative activity compared to the parent 1,3-benzodioxole conjugate.[1]

  • Substitution on the phenyl ring has a limited impact. A comparison of analogs with different electron-donating and electron-withdrawing groups on a phenyl ring attached to the core structure showed that the electronic effect had little impact on the overall anti-cancer ability, suggesting the primary importance of the 1,3-benzodioxole-derived portion.[1]

Quantitative Comparison of Anti-Proliferative Activity
CompoundCell LineIC50 (µM)[1]
PZ2 (1,3-benzodioxole conjugate)Molm-13> 10
PFZ2 (Fluorinated 1,3-benzodioxole conjugate)Molm-131.23 ± 0.11
HDZ2Molm-131.11 ± 0.09
TAZ2Molm-130.98 ± 0.08
DAZ2Molm-130.87 ± 0.07
MAZ2Molm-130.76 ± 0.06
PZ2HL-60> 10
PFZ2HL-601.56 ± 0.13
HDZ2HL-601.39 ± 0.11
TAZ2HL-601.23 ± 0.10
DAZ2HL-601.09 ± 0.09
MAZ2HL-600.97 ± 0.08
Experimental Protocol: Anti-Proliferation Assay

The anti-proliferative activity of the 1,3-benzodioxole-arsenical conjugates was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human leukemia (Molm-13 and HL-60) cells were seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathway: Thioredoxin System Inhibition and Apoptosis Induction

Thioredoxin_Inhibition Mechanism of Anticancer Action of 1,3-Benzodioxole-Arsenical Conjugates cluster_0 Cellular Environment 1_3_Benzodioxole_Analog 1,3-Benzodioxole-Arsenical Conjugate (e.g., MAZ2) TrxR Thioredoxin Reductase (TrxR) (Inhibited) 1_3_Benzodioxole_Analog->TrxR Inhibition Trx Thioredoxin (Trx) TrxR->Trx Reduces ROS Reactive Oxygen Species (ROS) TrxR->ROS Leads to accumulation Trx->ROS Scavenges ASK1 Apoptosis-Signal-Regulating Kinase 1 (ASK1) Trx->ASK1 Inhibits NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->TrxR Reduces Apoptosis Apoptosis ROS->Apoptosis Induces ASK1->Apoptosis Promotes

Caption: Inhibition of TrxR by 1,3-benzodioxole analogs leads to ROS accumulation and apoptosis.

Agrochemical Applications: Auxin Receptor Agonists for Root Growth Promotion

Derivatives of 1,3-benzodioxole have also been explored for their potential in agriculture as plant growth regulators. A series of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth.[2][3]

The SAR studies of these compounds highlighted the following:

  • Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influenced the root growth-promoting activity. Electron-withdrawing groups and ortho- or meta-substitutions were generally favorable.

  • The N-(benzo[d][2][3]dioxol-5-yl) Moiety: This part of the molecule is crucial for binding to the auxin receptor TIR1 (Transport Inhibitor Response 1).[3][4]

Quantitative Comparison of Root Growth Promotion in Arabidopsis thaliana
CompoundConcentration (µM)Primary Root Length (cm)[2]
Control03.5 ± 0.2
NAA (1-Naphthylacetic acid)0.14.8 ± 0.3
K-10.14.2 ± 0.2
K-50.15.1 ± 0.3
K-100.16.2 ± 0.4
K-150.14.5 ± 0.3
K-200.15.5 ± 0.3
Experimental Protocol: Arabidopsis thaliana Root Growth Assay
  • Seed Sterilization and Plating: Arabidopsis thaliana seeds were surface-sterilized and plated on Murashige and Skoog (MS) medium containing the test compounds at various concentrations.

  • Vernalization: The plates were kept at 4°C for 3 days in the dark.

  • Incubation: The plates were then transferred to a growth chamber and incubated vertically at 22°C under a 16-hour light/8-hour dark photoperiod.

  • Root Length Measurement: After 7 days, the primary root length of the seedlings was measured using an image analysis system.

Signaling Pathway: TIR1-Mediated Auxin Response

Auxin_Signaling TIR1-Mediated Auxin Signaling Pathway cluster_0 Cellular Components Benzodioxole_Analog 1,3-Benzodioxole Analog (e.g., K-10) TIR1_AFB TIR1/AFB Receptor Complex Benzodioxole_Analog->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Forms complex Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination SCF_TIR1_AFB->Aux_IAA Recruits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Root_Growth Root Growth Promotion Auxin_Response_Genes->Root_Growth Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->Aux_IAA Degrades

Caption: 1,3-Benzodioxole analogs bind to the TIR1 receptor, leading to the degradation of Aux/IAA repressors and activation of root growth genes.

Inhibition of Cytochrome P450 Enzymes

The 1,3-benzodioxole moiety is a well-known inhibitor of cytochrome P450 (CYP) enzymes, particularly those in the CYP1, CYP2, and CYP3 families.[5][6][7] This inhibitory activity is primarily due to the formation of a metabolic intermediate complex with the heme iron of the enzyme. The methylenedioxy bridge is metabolized to a carbene intermediate that covalently binds to the prosthetic heme group, leading to mechanism-based inactivation.[8]

This property has been exploited in the development of insecticide synergists, where 1,3-benzodioxole derivatives inhibit the metabolic detoxification of insecticides in insects.[9] In drug development, this inhibitory activity is a critical consideration due to the potential for drug-drug interactions.[8]

Structure-Activity Relationship for CYP Inhibition
  • Planarity and Aromaticity: Planar, polycyclic aromatic structures generally exhibit strong inhibition of CYP1 family enzymes.[5][10]

  • Substituents on the Benzodioxole Ring: The nature and position of substituents can influence the selectivity and potency of CYP inhibition.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow Workflow for Determining CYP Inhibition cluster_0 Experimental Steps Step1 Prepare Microsomes (Source of CYP enzymes) Step2 Pre-incubate Microsomes with 1,3-Benzodioxole Analog Step1->Step2 Step3 Add Fluorescent CYP Substrate Step2->Step3 Step4 Incubate and Monitor Fluorescence Step3->Step4 Step5 Calculate IC50 Value Step4->Step5

Caption: A generalized workflow for assessing the inhibitory potential of 1,3-benzodioxole analogs against cytochrome P450 enzymes.

Conclusion

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and agrochemistry, offering a foundation for the development of a diverse range of biologically active molecules. The structure-activity relationships discussed herein highlight the critical role of the benzodioxole ring and the significant influence of its substituents on the biological activity and mechanism of action. Further exploration of this versatile scaffold holds promise for the discovery of novel and effective therapeutic and agricultural agents. Researchers are encouraged to consider the established SAR trends when designing new analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,3-Benzodioxole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3-benzodioxole scaffold represents a promising frontier in the quest for novel therapeutic agents. While specific data on 1,3-Benzodioxole-5-carbothioamide in animal models remains limited, a comprehensive analysis of its structural analogues reveals a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and antidiabetic effects. This guide provides an objective comparison of the performance of various 1,3-benzodioxole derivatives, supported by experimental data from in vivo studies, to illuminate the therapeutic promise of this chemical class.

Anti-Cancer Activity: A Comparative Look at Efficacy

Derivatives of 1,3-benzodioxole have demonstrated significant anti-tumor effects across various cancer cell lines and in vivo models. A notable example is the derivative (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), which has shown potent activity against triple-negative breast cancer.[3]

CompoundAnimal ModelCancer TypeDosageTumor InhibitionComparatorComparator Inhibition
YL201Chick Embryo Chorioallantoic Membrane (CAM) XenograftBreast Cancer (MDA-MB-231 cells)8 μMTumor weight: 8.17 ± 1.17 mg5-Fluorouracil (5-Fu)Tumor weight: 14.40 ± 1.05 mg
Benzoxazine & Aminomethyl Derivatives of EugenolMice (Benzo(a)pyrene-induced fibrosarcoma)Fibrosarcoma20, 40, 80 mg/KgReduction in cancer incidence and tumor weightNot specifiedNot applicable

Table 1: Comparative Anti-Cancer Activity of 1,3-Benzodioxole Derivatives in Animal Models. [3][4]

The data clearly indicates the potential of 1,3-benzodioxole derivatives as anti-cancer agents, with YL201 outperforming the standard chemotherapeutic drug 5-Fluorouracil in the CAM xenograft model.[3] Furthermore, eugenol-derived benzoxazine and aminomethyl compounds have also shown promise in reducing tumor growth in a chemically induced fibrosarcoma model in mice.[4]

Experimental Protocol: Chick Embryo Chorioallantoic Membrane (CAM) Xenograft Model

This in vivo assay is a well-established method for studying tumor angiogenesis and anti-tumor activity.

G cluster_0 Preparation cluster_1 Implantation cluster_2 Treatment cluster_3 Evaluation Fertilized_eggs Fertilized chicken eggs incubated for 3 days Window A small window is cut into the shell Fertilized_eggs->Window Implantation Cell suspension implanted onto the CAM Window->Implantation Cell_suspension Cancer cell suspension (e.g., MDA-MB-231) mixed with Matrigel Cell_suspension->Implantation Tumor_formation Tumor formation on the CAM Implantation->Tumor_formation Treatment_application Test compound (e.g., YL201) or control applied directly to the tumor Tumor_formation->Treatment_application Incubation Incubation for a defined period Treatment_application->Incubation Tumor_excision Tumor excised and weighed Incubation->Tumor_excision Angiogenesis_assessment Assessment of blood vessel formation Tumor_excision->Angiogenesis_assessment

Experimental workflow for the CAM xenograft model.

Anti-Inflammatory and Analgesic Potential

Several 1,3-benzodioxole-pyrazole hybrids have been synthesized and evaluated for their anti-inflammatory and analgesic properties in animal models.[5] These studies often utilize carrageenan-induced paw edema and acetic acid-induced writhing tests to assess efficacy.

Compound ClassAnimal ModelAssayKey FindingsComparator
Benzodioxole-pyrazole hybridsRatsCarrageenan-induced paw edemaSignificant reduction in paw inflammationDiclofenac sodium
Benzodioxole-pyrazole hybridsMiceAcetic acid-induced writhingPotent analgesic effectsDiclofenac sodium

Table 2: Anti-Inflammatory and Analgesic Activity of 1,3-Benzodioxole Derivatives. [5]

The results indicate that these hybrid molecules possess significant anti-inflammatory and analgesic activities, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac.[5] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., benzodioxole-pyrazole hybrid) or a standard drug (e.g., aspirin) is administered orally or intraperitoneally.[6] The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

G cluster_0 Inflammatory Cascade cluster_1 Inhibition by 1,3-Benzodioxole Derivatives Cell_injury Cell Injury (e.g., Carrageenan injection) Phospholipids Membrane Phospholipids Cell_injury->Phospholipids Arachidonic_acid Arachidonic Acid Phospholipids->Arachidonic_acid COX Cyclooxygenase (COX) Arachidonic_acid->COX LOX Lipoxygenase (LOX) Arachidonic_acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Benzodioxole 1,3-Benzodioxole-Pyrazole Hybrids Benzodioxole->COX Inhibition Benzodioxole->LOX Inhibition

Simplified signaling pathway of inflammation and inhibition.

Antidiabetic Activity: A New Avenue for 1,3-Benzodioxole Derivatives

Recent studies have explored the potential of 1,3-benzodioxole carboxamide derivatives as antidiabetic agents.[7] In a streptozotocin-induced diabetic mouse model, a specific derivative, N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc), demonstrated a significant reduction in blood glucose levels.[7]

CompoundAnimal ModelKey ParameterResultComparator
IIcStreptozotocin-induced diabetic miceBlood Glucose LevelSubstantial reduction from 252.2 mg/dL to 173.8 mg/dL after five dosesControl group (no reduction)

Table 3: Antidiabetic Activity of a 1,3-Benzodioxole Derivative. [7]

These findings highlight a novel therapeutic application for this class of compounds and warrant further investigation into their mechanism of action in regulating glucose homeostasis.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Mice

This is a widely accepted animal model for type 1 diabetes.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin, is administered to induce hyperglycemia.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.

  • Treatment: Diabetic mice are treated with the test compound (e.g., compound IIc) or vehicle for a specified duration.

  • Monitoring: Blood glucose levels and body weight are monitored regularly throughout the treatment period.

  • Terminal Analysis: At the end of the study, various biochemical parameters and histological analysis of the pancreas may be performed.

References

A Comparative Analysis of 1,3-Benzodioxole and 1,4-Benzodioxane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two privileged heterocyclic scaffolds, this guide offers a comparative analysis of 1,3-benzodioxole and 1,4-benzodioxane derivatives for researchers, scientists, and drug development professionals. We present a comprehensive overview of their synthesis, chemical properties, and biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The 1,3-benzodioxole and 1,4-benzodioxane ring systems are prevalent structural motifs in a vast array of biologically active compounds, both of natural and synthetic origin. Their unique physicochemical properties and ability to interact with various biological targets have established them as "privileged scaffolds" in medicinal chemistry. This guide provides a comparative analysis of derivatives of these two heterocyclic systems, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory activities.

Physicochemical Properties: A Tale of Two Rings

While structurally similar, the five-membered dioxole ring in 1,3-benzodioxole and the six-membered dioxane ring in 1,4-benzodioxane impart distinct conformational and electronic characteristics to their derivatives, influencing their biological activity.

Property1,3-Benzodioxole1,4-Benzodioxane
Molecular Formula C₇H₆O₂[1]C₈H₈O₂[2]
Molecular Weight 122.12 g/mol [3]136.15 g/mol [2]
Boiling Point 172-173 °C[3]216 °C[2]
Density 1.064 g/mL at 25 °C[3]1.17 g/mL[2]
Solubility Sparingly soluble in water, soluble in organic solvents.[3][4]Soluble in organic solvents.

Synthesis of Core Scaffolds

The synthesis of these two scaffolds typically starts from readily available precursors. 1,3-Benzodioxole is often synthesized through the condensation of catechol with a methylene source, such as methanol, in the presence of an acid catalyst.[1] On the other hand, 1,4-benzodioxane derivatives can be prepared from starting materials like gallic acid, which undergoes a series of reactions including esterification and cyclization.[5]

Comparative Biological Activities

Derivatives of both 1,3-benzodioxole and 1,4-benzodioxane exhibit a wide spectrum of biological activities. Below is a comparative summary of their performance in key therapeutic areas.

Anticancer Activity

Both scaffolds have been extensively explored for their potential as anticancer agents.

1,3-Benzodioxole Derivatives:

A variety of 1,3-benzodioxole derivatives have demonstrated significant cytotoxic activity against numerous cancer cell lines. For instance, certain arsenical conjugates of 1,3-benzodioxole have been shown to inhibit the thioredoxin (Trx) system, which is often overexpressed in cancer cells, leading to increased oxidative stress and apoptosis.[6]

1,4-Benzodioxane Derivatives:

Derivatives of 1,4-benzodioxane have also emerged as potent anticancer agents. Their mechanisms of action include the inhibition of crucial enzymes like telomerase and methionine aminopeptidase 2 (MetAP2), and modulation of signaling pathways such as the mTOR pathway.[7][8] Some derivatives have also been found to exhibit anticancer activity dependent on their interaction with α1d-adrenoceptors.[9]

A direct comparison of a 1,3-benzodioxole and a 1,4-benzodioxine derivative in one study revealed that the 1,4-benzodioxine derivative manifested a broad-spectrum effect against four tested cancer cell lines with lower toxicity on a normal human cell line.[8]

Table 1: Comparative Anticancer Activity of 1,3-Benzodioxole and 1,4-Benzodioxane Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
1,3-Benzodioxole Arsenical Conjugate (MAZ2)4T1 (Breast)0.23[10]
N-(benzo[d][3][5]dioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide (HTS05309)--[5][11]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 cell lines10⁻⁷ to 10⁻⁵ M[6]
1,4-Benzodioxane Hydrazone derivative (7e)MDA-MB-435 (Melanoma)0.20[7]
1,3,4-Oxadiazole derivative (6k)HEPG2 (Liver)7.21[12]
1,2,4-Triazole derivative (5k)HEPG2 (Liver)0.81
Phenylpiperazine derivative (48)--[13]
Anti-inflammatory Activity

Both scaffolds have been incorporated into molecules with anti-inflammatory properties.

1,3-Benzodioxole Derivatives:

Certain 1,3-benzodioxole-pyrazole hybrids have been synthesized and shown to possess anti-inflammatory and analgesic activities, acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

1,4-Benzodioxane Derivatives:

Several 1,4-benzodioxane derivatives have been reported to exhibit significant anti-inflammatory activity, with some compounds showing greater in vivo potency than the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in the carrageenan-induced rat paw edema assay.[6][14][15]

Table 2: Comparative Anti-inflammatory Activity

Compound ClassDerivative ExampleAssayActivityReference
1,3-Benzodioxole Benzodioxole-pyrazole hybrid (26)COX-1/COX-2 InhibitionSelective COX-2 inhibition[12]
1,4-Benzodioxane 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable to Ibuprofen[7]
Phenylpiperazine derivative (48)COX-2 InhibitionIC₅₀ = 0.12 µM (70-fold selective over COX-1)[13]
Enzyme Inhibition

Derivatives of both scaffolds have been identified as inhibitors of various enzymes.

1,3-Benzodioxole Derivatives:

These derivatives have shown potent inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion, suggesting their potential as antidiabetic agents.

1,4-Benzodioxane Derivatives:

In addition to COX and telomerase inhibition, 1,4-benzodioxane derivatives have been found to inhibit mTOR kinase, a crucial regulator of cell growth and proliferation.[7]

Table 3: Comparative Enzyme Inhibitory Activity

Compound ClassEnzyme TargetDerivative ExampleIC₅₀ (µM)Reference
1,3-Benzodioxole α-AmylaseBenzodioxole-carboxamide (IIc)0.68[1]
1,4-Benzodioxane mTOR KinaseHydrazone derivative (7e)5.47[7]
Telomerase1,3,4-Oxadiazole derivative (6k)1.27[12]

Signaling Pathways and Mechanisms of Action

The biological effects of these derivatives are mediated through their interaction with specific signaling pathways.

Thioredoxin Reductase (TrxR) Signaling Pathway

The thioredoxin system plays a critical role in maintaining cellular redox homeostasis. Some 1,3-benzodioxole-arsenical conjugates exert their anticancer effects by inhibiting thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Thioredoxin_Pathway NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- Trx_red Trx (Reduced) Trx_ox->Trx_red Target_Protein_ox Target Protein (Oxidized) Trx_red->Target_Protein_ox e- Target_Protein_red Target Protein (Reduced) Target_Protein_ox->Target_Protein_red Inhibitor 1,3-Benzodioxole -Arsenical Conjugate Inhibitor->TrxR_red Inhibition mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor 1,4-Benzodioxane Derivative Inhibitor->mTORC1 Inhibition

References

A Comparative Guide to a Cross-Reactivity Assessment of 1,3-Benzodioxole-5-carbothioamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the primary receptor and cross-reactivity profile of 1,3-Benzodioxole-5-carbothioamide. This guide provides a framework for evaluating such a compound, including hypothetical data and standardized experimental protocols, to illustrate the methodologies used in drug development for receptor selectivity profiling.

Introduction to Cross-Reactivity Profiling

In drug discovery and development, assessing the selectivity of a compound is critical. Cross-reactivity, or the binding of a compound to unintended "off-target" receptors, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's interaction with a wide range of receptors is essential for a comprehensive safety and efficacy evaluation. This guide outlines the typical data presentation, experimental methodologies, and workflows used to characterize the cross-reactivity of a novel chemical entity, using this compound as a representative example.

Data Presentation: Hypothetical Selectivity Profile

Quantitative data from cross-reactivity screening is typically summarized in tables to allow for easy comparison of a compound's potency and selectivity across various targets. The table below illustrates how the binding affinity (Ki) and functional activity (IC50) of this compound and two hypothetical analogs might be presented.

Table 1: Hypothetical Cross-Reactivity Data for this compound and Analogs

Target Receptor FamilySpecific TargetAssay TypeThis compoundAnalog AAnalog B
Primary Target Hypothetical Receptor X Binding Affinity (Ki, nM) 50 25 150
Functional Activity (IC50, nM) 75 40 200
G-Protein Coupled Receptors (GPCRs) 5-HT2ABinding Affinity (Ki, nM)>10,0008,500>10,000
Dopamine D2Binding Affinity (Ki, nM)1,2009505,000
Adrenergic α2ABinding Affinity (Ki, nM)>10,000>10,000>10,000
Kinases SRC% Inhibition @ 1µM85%92%45%
ABL% Inhibition @ 1µM78%85%30%
EGFR% Inhibition @ 1µM<10%<5%<10%
Ion Channels hERGFunctional Activity (IC50, µM)2518>50
Nuclear Receptors Estrogen Receptor αBinding Affinity (Ki, nM)>10,000>10,000>10,000
Enzymes Cytochrome P450 3A4Enzyme Inhibition (IC50, µM)8.55.215.1
Cytochrome P450 2D6Enzyme Inhibition (IC50, µM)>5045>50

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for key assays used in selectivity profiling.[1]

Radioligand Binding Assays for Receptor Affinity

These assays measure the affinity of a test compound for a specific receptor by competing with a radioactively labeled ligand.[2][3]

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of receptors.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

    • Test compound stock solution.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]

    • 96-well plates and filter mats (e.g., GF/C filters).[2]

    • Scintillation counter.

  • Procedure:

    • A fixed concentration of radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the wells of a 96-well plate.[4]

    • Varying concentrations of the unlabeled test compound are added to the wells to compete with the radioligand for binding to the receptor.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

    • The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[2]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

Kinase Inhibition Assays

These assays assess the ability of a compound to inhibit the activity of a panel of protein kinases.

  • Objective: To determine the percent inhibition of kinase activity at a fixed concentration or the IC50 value of the test compound.

  • Methodology (e.g., Radiometric Assay): [5]

    • The kinase, a specific substrate peptide or protein, and [γ-³³P]-ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]-ATP, often by spotting onto a filter membrane.[6]

    • The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

    • The percent inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

Functional Cell-Based Assays (e.g., cAMP Assay for GPCRs)

These assays measure the functional consequence of a compound binding to a receptor, such as the modulation of second messenger levels.[7]

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a GPCR by measuring changes in intracellular cyclic AMP (cAMP).

  • Materials:

    • A cell line stably expressing the GPCR of interest.

    • Assay medium and reagents for cell stimulation (e.g., forskolin for Gαi-coupled receptors).[8]

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).[8][9]

  • Procedure:

    • Cells are plated in 96- or 384-well plates and grown to a suitable confluency.

    • For antagonist mode, cells are pre-incubated with the test compound before being stimulated with a known agonist. For agonist mode, the cells are directly treated with the test compound.

    • For Gαi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to create a measurable baseline of cAMP that can then be inhibited by an agonist.[8]

    • After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured according to the detection kit manufacturer's protocol.

    • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential for a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[10]

  • Objective: To determine the IC50 of a test compound for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19).[11]

  • Materials:

    • Human liver microsomes or recombinant human CYP enzymes.[12]

    • A specific substrate for each CYP isoform.

    • NADPH regenerating system.

    • Test compound.

  • Procedure:

    • The test compound is pre-incubated with liver microsomes or recombinant enzymes in a reaction buffer.

    • The enzymatic reaction is initiated by adding the specific substrate and an NADPH regenerating system.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is terminated, and the concentration of the metabolite formed from the substrate is quantified using LC-MS/MS.[11]

    • The IC50 value is calculated by measuring the reduction in metabolite formation at various concentrations of the test compound.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate a hypothetical signaling pathway for a primary target and a general workflow for assessing compound selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular compound This compound receptor Hypothetical Receptor X compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces downstream_kinase Downstream Kinase second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates & Leads to

Caption: Hypothetical signaling pathway for this compound.

start Test Compound (e.g., this compound) primary_screen Primary Target Assay (Binding & Functional) start->primary_screen secondary_screen Broad Panel Secondary Screen (e.g., Safety47 Panel) primary_screen->secondary_screen hit_identified Off-Target Hit Identified (% Inhibition > 50%) secondary_screen->hit_identified dose_response Dose-Response Assays (Determine IC50/Ki) hit_identified->dose_response Yes no_hit No Significant Hits hit_identified->no_hit No sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_op Lead Optimization (Improve Selectivity) sar->lead_op end Selective Candidate lead_op->end no_hit->end

Caption: General workflow for off-target screening and selectivity profiling.

References

Assessing the ADMET Properties of 1,3-Benzodioxole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse biological activities. However, the presence of this group can also influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. This guide provides a comparative overview of the ADMET properties of 1,3-benzodioxole derivatives, supported by in silico and in vitro experimental data. Detailed methodologies for key assessment assays are also presented to aid in the design and execution of preclinical studies.

In Silico ADMET Predictions

Computational tools are invaluable for the early-stage assessment of ADMET properties, allowing for the prioritization of compounds with favorable profiles before resource-intensive experimental studies are undertaken. A study by Tomar et al. utilized the SwissADME and pkCSM web servers to predict the ADMET properties of a series of 1,3-benzodioxole tagged dacarbazine derivatives.[1] The predictions for two lead compounds are summarized below.

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)Skin Permeability (log Kp)
Compound 143.1--2.74
Compound 248.1--2.74

Table 1: In Silico Predicted ADMET Properties of 1,3-Benzodioxole Derivatives. Data from Tomar et al.[1]

These in silico results suggest that while these specific derivatives may have moderate intestinal absorption, their skin permeability is predicted to be low.[1]

In Vitro Experimental Data

In vitro assays provide crucial experimental validation of in silico predictions and a more nuanced understanding of a compound's ADMET profile.

Cytotoxicity Assessment

The cytotoxicity of novel compounds is a critical parameter in determining their therapeutic index. Tok et al. synthesized a series of pyrazoline derivatives bearing the 1,3-benzodioxole scaffold and evaluated their cytotoxic activity against human cancer cell lines (HeLa and MCF-7) and a non-cancerous cell line (NIH-3T3) using the MTT assay.[2][3] The half-maximal inhibitory concentrations (IC50) for the most potent and selective compounds are presented below.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)NIH-3T3 IC50 (µM)Selectivity Index (SI) vs. HeLaSelectivity Index (SI) vs. MCF-7
3c 10.08>100>100>9.92-
2d >10027.63>100->3.62
2j >10015.85>100->6.31
3j >10012.31>100->8.12
3n >10010.98>100->9.11
3f 11.5311.37>100>8.67>8.79

Table 2: In Vitro Cytotoxicity of 1,3-Benzodioxole Derivatives. Data from Tok et al.[2][3]

The selectivity index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Compound 3f demonstrated potent activity against both cancer cell lines with good selectivity.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.

Objective: To determine the rate of flux of a compound across a confluent monolayer of Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (for absorption).

    • Alternatively, the compound is added to the basolateral side, and its appearance on the apical side is monitored (for efflux).

  • Sample Analysis: Samples are collected from the donor and receiver compartments at various time points and the concentration of the test compound is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

Diagrams can aid in understanding complex biological pathways and experimental workflows.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Caco-2 Permeability Caco-2 Permeability PAMPA PAMPA Plasma Protein Binding Plasma Protein Binding Blood-Plasma Ratio Blood-Plasma Ratio Liver Microsomal Stability Liver Microsomal Stability Hepatocyte Stability Hepatocyte Stability CYP450 Inhibition CYP450 Inhibition Transporter Studies Transporter Studies Cytotoxicity (e.g., MTT) Cytotoxicity (e.g., MTT) hERG Inhibition hERG Inhibition Genotoxicity Genotoxicity Drug Candidate Drug Candidate Drug Candidate->Caco-2 Permeability Drug Candidate->Plasma Protein Binding Drug Candidate->Liver Microsomal Stability Drug Candidate->Transporter Studies Drug Candidate->Cytotoxicity (e.g., MTT)

Caption: In Vitro ADMET Screening Workflow.

G 1,3-Benzodioxole Derivative 1,3-Benzodioxole Derivative CYP450 (e.g., CYP1A2, CYP3A4) CYP450 (e.g., CYP1A2, CYP3A4) 1,3-Benzodioxole Derivative->CYP450 (e.g., CYP1A2, CYP3A4) Metabolism Metabolically Activated Intermediate (Carbene) Metabolically Activated Intermediate (Carbene) CYP450 (e.g., CYP1A2, CYP3A4)->Metabolically Activated Intermediate (Carbene) Oxidation of Methylenedioxy Bridge Hydroxylated Metabolite Hydroxylated Metabolite CYP450 (e.g., CYP1A2, CYP3A4)->Hydroxylated Metabolite Detoxification Pathway Inactive CYP450 Complex Inactive CYP450 Complex Metabolically Activated Intermediate (Carbene)->Inactive CYP450 Complex Mechanism-Based Inhibition Excretion Excretion Hydroxylated Metabolite->Excretion

Caption: P450-Mediated Metabolism of 1,3-Benzodioxole Derivatives.

References

Unlocking the Potency of 1,3-Benzodioxole Inhibitors: A Comparative Guide to Quantitative Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 1,3-benzodioxole inhibitors, a class of compounds with significant therapeutic potential. By leveraging experimental data and computational modeling, we delve into the structural features that govern their inhibitory effects, offering insights for the rational design of more potent and selective drug candidates.

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitors. QSAR studies provide a powerful computational tool to elucidate the key molecular properties that influence the biological activity of these derivatives, thereby guiding the optimization of lead compounds.

Comparative Analysis of 1,3-Benzodioxole Inhibitors

This guide focuses on comparative data from QSAR studies on 1,3-benzodioxole derivatives, highlighting their activity against different biological targets. Below are summaries of quantitative data from key studies, showcasing the relationship between structural modifications and inhibitory potency.

Anticancer Activity of 1,3-Benzodioxole Derivatives

A study by Micale et al. (2002) explored a series of 1,3-benzodioxole derivatives for their in vitro antitumor activity against a panel of human tumor cell lines. While a full QSAR analysis was not the primary focus, the study provides valuable structure-activity relationship (SAR) data. The table below presents the growth inhibitory (GI50) values for selected compounds against various cancer cell lines, demonstrating how different substituents on the benzodioxole ring impact anticancer potency.[2]

CompoundLeukemia (CCRF-CEM) GI50 (µM)Non-Small Cell Lung Cancer (HOP-92) GI50 (µM)Colon Cancer (HCT-116) GI50 (µM)Breast Cancer (MCF-7) GI50 (µM)
8 0.090.110.120.15
12 0.480.550.610.72
19 0.350.420.490.58

GI50 is the concentration of the drug that inhibits cell growth by 50%. Data extracted from Micale et al., Il Farmaco, 2002.[2]

Another study focused on novel 1,3-benzodioxole derivatives conjugated with arsenicals, which exhibited significant anti-proliferation efficiency against four cancer cell lines.[3] The IC50 values from this research highlight the potential of these hybrid molecules in cancer therapy.

CompoundA549 (Lung) IC50 (µM)Hela (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)4T1 (Breast) IC50 (µM)
MAZ2 0.89 ± 0.070.76 ± 0.051.02 ± 0.090.65 ± 0.04
PAZ2 1.23 ± 0.111.05 ± 0.081.45 ± 0.130.98 ± 0.07
DAZ2 1.56 ± 0.141.32 ± 0.111.87 ± 0.161.21 ± 0.10

IC50 is the concentration of the drug that inhibits cell growth by 50%. Data extracted from Zhang et al., Molecules, 2021.[3]

Antimicrobial Activity of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole scaffold has also been explored for its antimicrobial properties. A study by Nguyen et al. (2022) synthesized a series of 1,3-benzodioxole derivatives and tested their antibacterial activity against several pathogenic strains. The Schiff base derivative (2) showed promising activity, inhibiting four out of the five tested strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] While a detailed QSAR model was not developed, the study provides a foundation for future computational analysis.

Experimental Protocols

The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data. Below are detailed methodologies for key experiments cited in the development of QSAR models for 1,3-benzodioxole inhibitors.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative effect of the synthesized 1,3-benzodioxole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, PC-3, MCF-7, and A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3-benzodioxole derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

QSAR Model Development

The development of a QSAR model involves a systematic workflow to correlate the chemical structure of the 1,3-benzodioxole inhibitors with their biological activity.

  • Data Set Preparation: A series of 1,3-benzodioxole derivatives with their corresponding experimental biological activities (e.g., IC50 values) is compiled. The biological data is typically converted to a logarithmic scale (pIC50 = -log(IC50)).

  • Molecular Structure Optimization: The 3D structures of the molecules are generated and optimized using computational chemistry software to obtain low-energy conformations.

  • Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, are calculated for each molecule.

  • Descriptor Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to select a subset of descriptors that are most relevant to the biological activity.

  • Model Building: A mathematical model is constructed using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the selected descriptors and the biological activity.

  • Model Validation: The predictive power and robustness of the QSAR model are rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development).

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow for a quantitative structure-activity relationship study.

QSAR_Workflow QSAR Study Workflow cluster_data Data Preparation cluster_modeling Computational Modeling cluster_analysis Statistical Analysis cluster_application Application Data_Collection Collection of 1,3-Benzodioxole Derivatives and Biological Data Data_Curation Data Curation and Conversion (e.g., pIC50) Data_Collection->Data_Curation Structure_Optimization 3D Structure Generation and Optimization Data_Curation->Structure_Optimization Descriptor_Calculation Calculation of Molecular Descriptors Structure_Optimization->Descriptor_Calculation Descriptor_Selection Feature Selection Descriptor_Calculation->Descriptor_Selection Model_Building QSAR Model Construction Descriptor_Selection->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Interpretation Interpretation of the Model Model_Validation->Interpretation New_Design Design of Novel Inhibitors Interpretation->New_Design

Caption: A flowchart illustrating the key steps in a typical QSAR study.

This comprehensive guide provides a comparative overview of the QSAR of 1,3-benzodioxole inhibitors, supported by experimental data and detailed protocols. By understanding the key structural determinants of their activity, researchers can more effectively design and develop novel 1,3-benzodioxole-based therapeutic agents with enhanced potency and selectivity.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data for 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide explores the in vitro and in vivo performance of a novel benzodioxole carboxamide derivative investigated for its antidiabetic properties. The in vitro assessment focused on its efficacy against α-amylase and its cytotoxicity against both cancerous and normal cell lines. Promising in vitro results led to further evaluation in a streptozotocin-induced diabetic mouse model to ascertain its in vivo therapeutic potential. This comparative analysis aims to provide a clear framework for understanding the preclinical trajectory of this class of compounds.

Data Presentation: A Side-by-Side Comparison

The quantitative data for the representative benzodioxole derivative, N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (referred to as Compound IIc in a key study), is summarized below to facilitate a direct comparison of its in vitro and in vivo performance.[1]

Parameter In Vitro Results In Vivo Results Reference
Target/Model α-Amylase EnzymeStreptozotocin-Induced Diabetic Mice[1]
Efficacy Metric IC50 ValueReduction in Blood Glucose Levels[1]
Quantitative Value 0.68 µMFrom 252.2 mg/dL to 173.8 mg/dL[1]
Cytotoxicity (HEK293T) > 150 µMNot explicitly measured, but compound deemed safe for in vivo study[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key studies for the in vitro and in vivo evaluation of the representative benzodioxole derivative.

In Vitro α-Amylase Inhibition Assay

The inhibitory effect of the benzodioxole derivative on α-amylase activity was determined using a standard in vitro enzymatic assay. A solution of the enzyme was incubated with various concentrations of the test compound. The enzymatic reaction was initiated by the addition of a starch solution as a substrate. The amount of maltose produced was quantified using a colorimetric method, and the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, was calculated.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxicity of the compound was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay against human embryonic kidney (HEK293T) cells and various cancer cell lines.[1] Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, they were treated with different concentrations of the compound for 72 hours. The cell viability was determined by adding the MTS reagent and measuring the absorbance at 490 nm. The IC50 value, representing the concentration that causes 50% cell death, was then calculated.[1]

In Vivo Antidiabetic Activity Assessment

The in vivo antidiabetic efficacy was evaluated in a streptozotocin-induced diabetic mouse model. Diabetes was induced in the mice by an injection of streptozotocin. The diabetic mice were then treated with the benzodioxole derivative over a period of five doses. Blood glucose levels were monitored before and after the treatment period to determine the compound's ability to lower blood glucose in a living organism.[1]

Visualizing the Workflow and a Representative Signaling Pathway

To better illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Benzodioxole Derivatives alpha_amylase α-Amylase Inhibition Assay synthesis->alpha_amylase Screening cytotoxicity Cytotoxicity Assay (MTS) synthesis->cytotoxicity Safety Profile animal_model Streptozotocin-Induced Diabetic Mice Model alpha_amylase->animal_model Lead Candidate Selection treatment Compound Administration animal_model->treatment blood_glucose Blood Glucose Measurement treatment->blood_glucose

Experimental workflow for evaluating benzodioxole derivatives.

signaling_pathway carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase carbohydrates->alpha_amylase Digestion glucose Glucose Absorption alpha_amylase->glucose bloodstream Increased Blood Glucose glucose->bloodstream compound 1,3-Benzodioxole Derivative compound->alpha_amylase Inhibition

Simplified pathway of α-amylase inhibition by a benzodioxole derivative.

Conclusion

The analysis of the representative N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide demonstrates a promising correlation between its in vitro and in vivo activities. The potent in vitro inhibition of α-amylase, coupled with a favorable cytotoxicity profile, translated into a significant in vivo reduction of blood glucose levels in a diabetic mouse model.[1] This case study underscores the importance of a multi-faceted approach, combining enzymatic assays, cell-based toxicity studies, and preclinical animal models, in the evaluation of novel therapeutic candidates. While these findings are encouraging for the broader class of 1,3-benzodioxole derivatives, further research is imperative to determine the specific in vitro and in vivo profiles of 1,3-Benzodioxole-5-carbothioamide.

References

Head-to-Head Comparison: 1,3-Benzodioxole-5-carbothioamide and Auranofin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel investigational compound 1,3-Benzodioxole-5-carbothioamide and the established drug, Auranofin. The focus of this analysis is on their potential as anticancer agents, specifically targeting the thioredoxin (Trx) system, a critical pathway in cancer cell survival and proliferation.

Overview and Mechanism of Action

This compound represents a novel class of compounds derived from the 1,3-benzodioxole scaffold. While direct experimental data on the carbothioamide variant is limited, related 1,3-benzodioxole derivatives have demonstrated potent anticancer activity through the inhibition of the thioredoxin system.[1] These compounds are hypothesized to induce oxidative stress and trigger apoptosis in cancer cells by disrupting the redox balance maintained by the Trx system.

Auranofin , an FDA-approved gold-containing compound, has a well-established history in the treatment of rheumatoid arthritis. More recently, it has been repurposed as an anticancer agent due to its potent and selective inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system.[2][3][4] By inhibiting TrxR, Auranofin induces overwhelming oxidative stress, leading to apoptosis and necrosis in cancer cells.[2][5]

The proposed mechanism of action for both compounds converges on the disruption of the thioredoxin system, making them relevant candidates for a head-to-head comparison.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of representative 1,3-benzodioxole derivatives and Auranofin against various human cancer cell lines. The data is presented as IC50 values, the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives (IC50, µM)

Compound/DerivativeHeLa (Cervical Cancer)A498 (Kidney Cancer)MDA-MB-231 (Breast Cancer)Molm-13 (Leukemia)K562 (Leukemia)4T1 (Breast Cancer)
YL201 --4.92 ± 1.09---
PZ2 ---1.401.401.01
PFZ2 ---0.814.22.1
HDZ2 ---3.72.9-
TAZ2 ---1.101.000.60
DAZ2 ---0.602.01.00
MAZ2 ---0.800.502.2

Data for YL201 from a study on novel 1,3-benzodioxole derivatives.[6] Data for PZ2, PFZ2, HDZ2, TAZ2, DAZ2, and MAZ2 from a study on 1,3-benzodioxole derivatives conjugated with arsenicals.[1]

Table 2: Anticancer Activity of Auranofin (IC50, µM)

Cell LineCancer TypeIC50 (24h)IC50 (48h)IC50 (72h)
MCF-7 Breast Cancer3.37--
MDA-MB-231 Breast Cancer~3--
MDA-MB-468 Breast Cancer< 2< 1< 0.5
BT-549 Breast Cancer> 6~6~4
Calu-6 Lung Cancer3--
A549 Lung Cancer5--
SK-LU-1 Lung Cancer5--
NCI-H460 Lung Cancer4--
NCI-H1299 Lung Cancer1--
PEO1 Ovarian Cancer--0.53
PEO4 Ovarian Cancer--2.8

Data compiled from multiple sources.[7][8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds and the workflows for the experimental protocols described below.

Thioredoxin_System_Inhibition cluster_drug Drug Intervention cluster_trx_system Thioredoxin System cluster_cellular_effects Cellular Effects This compound This compound TrxR TrxR This compound->TrxR Inhibition Auranofin Auranofin Auranofin->TrxR Inhibition NADPH NADPH NADPH->TrxR Reduces Trx (reduced) Trx (reduced) TrxR->Trx (reduced) Reduces ROS ROS TrxR->ROS Leads to Accumulation Trx (oxidized) Trx (oxidized) Trx (reduced)->Trx (oxidized) Reduces Cellular Proteins Trx (oxidized)->TrxR Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Inhibition of Thioredoxin Reductase (TrxR) by this compound and Auranofin.

Apoptosis_Pathway TrxR Inhibition TrxR Inhibition ROS Increase ROS Increase TrxR Inhibition->ROS Increase Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Increase->Mitochondrial Dysfunction ER Stress ER Stress ROS Increase->ER Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Dysfunction->Bax/Bak Activation Caspase-9 Activation Caspase-9 Activation ER Stress->Caspase-9 Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis signaling pathway induced by TrxR inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay TrxR Activity Assay TrxR Activity Assay Incubation->TrxR Activity Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance TrxR Activity Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Determine TrxR Inhibition Determine TrxR Inhibition Measure Absorbance->Determine TrxR Inhibition

Caption: General experimental workflow for in vitro compound evaluation.

Detailed Experimental Protocols

4.1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, A549, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound and Auranofin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

4.2. Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the activity of TrxR in cell lysates.

  • Materials:

    • Cell lysates from treated and untreated cancer cells

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

    • NADPH solution

    • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution

    • TrxR inhibitor (for measuring background activity, e.g., aurothiomalate)

    • Microplate reader

  • Procedure:

    • Prepare cell lysates from cells treated with the test compounds or vehicle control.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add the cell lysate to wells with and without a specific TrxR inhibitor.

    • Initiate the reaction by adding a mixture of NADPH and DTNB to each well.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[11][12]

    • The rate of DTNB reduction, indicated by the increase in absorbance, is proportional to the TrxR activity.

    • The specific TrxR activity is calculated by subtracting the rate of the inhibitor-containing wells from the total rate.

Conclusion

Both 1,3-benzodioxole derivatives and Auranofin demonstrate significant potential as anticancer agents through the inhibition of the thioredoxin system. The available data suggests that certain 1,3-benzodioxole derivatives can exhibit potent cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range, comparable to or even exceeding those of Auranofin in some cases.

The convergence on the thioredoxin pathway highlights a promising strategy for cancer therapy. Further investigation into the specific carbothioamide variant of 1,3-benzodioxole is warranted to fully elucidate its therapeutic potential and to conduct a more direct and comprehensive comparison with established TrxR inhibitors like Auranofin. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research and development.

References

Comparative Analysis of 1,3-Benzodioxole Compounds: A Guide to Biological Activity and Statistical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1,3-benzodioxole derivatives. The following sections detail quantitative data from experimental studies, comprehensive experimental protocols, and visualizations of relevant biological pathways and workflows.

The 1,3-benzodioxole moiety is a key pharmacophore present in numerous biologically active compounds, leading to extensive research into its derivatives for potential therapeutic applications.[1] These compounds have demonstrated a wide array of biological effects, including antitumor, antidiabetic, and plant growth-promoting activities.[2][3] This guide synthesizes data from multiple studies to facilitate a comparative understanding of their efficacy and mechanisms of action.

Quantitative Data Summary

The biological activities of 1,3-benzodioxole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) against various cell lines or enzymes. The following tables summarize the cytotoxic and antidiabetic activities of selected compounds.

Table 1: Cytotoxic Activity of 1,3-Benzodioxole Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
4,7-Dimethoxy-5-methyl-1,3-benzodioxole (Dillapiole)Various-Potent[1]
Compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][2][4]dioxole-5-carboxamide)Various-26-65[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2Liver3.8 ± 0.5[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549Lung3.5 ± 0.6[1]
Colchicine (Reference)A549Lung5.19[1]

Table 2: Antidiabetic Activity of 1,3-Benzodioxole Derivatives

CompoundAssayIC50 (µM)In Vivo EffectReference
Compound IIaα-amylase inhibition0.85Not Reported[2]
Compound IIcα-amylase inhibition0.68Significant blood glucose reduction[2][5]
St. 1α-amylase inhibition0.68Not Reported[6]
St. 2α-amylase inhibition0.85Not Reported[6]
Acarbose (Reference)α-amylase inhibition-22.9% blood glucose decrease[6]
Compound Iα-amylase inhibition2.57 µg/mL32.4% blood glucose decrease[6]
Compound IIα-amylase inhibition4.12 µg/mL14.8% blood glucose decrease[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the biological activity of 1,3-benzodioxole compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compounds in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the prepared compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound using statistical software.

Visualizations: Pathways and Workflows

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cell Line Culture B Seed Cells in 96-well Plates A->B D Treat Cells with Serial Dilutions B->D C Prepare Compound Stock C->D E MTT Assay D->E F LDH Assay D->F G Caspase-3/7 Assay D->G H Measure Absorbance/Luminescence E->H F->H G->H I Calculate IC50 Values H->I J Determine Mechanism of Action I->J

Caption: A generalized workflow for assessing the cytotoxicity of 1,3-benzodioxole derivatives.

Auxin Signaling Pathway and 1,3-Benzodioxole Derivatives

Certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth.[7] The diagram below illustrates the simplified auxin signaling pathway and the role of these compounds.

G Auxin Auxin / 1,3-Benzodioxole (e.g., K-10) TIR1 TIR1/AFB Receptor Auxin->TIR1 SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1->SCF_TIR1_AFB binds Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Ubiquitination Ubiquitination of Aux/IAA SCF_TIR1_AFB->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->Aux_IAA degrades Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Root_Growth Root Growth Promotion Gene_Expression->Root_Growth

Caption: Auxin signaling pathway initiated by 1,3-benzodioxole agonists.[7]

References

Safety Operating Guide

Essential Safety and Operational Guidance for 1,3-Benzodioxole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1,3-Benzodioxole-5-carbothioamide (CAS No. 15884-65-8). The following guidance is designed to ensure the safe handling of this compound in a laboratory setting, minimizing exposure risks and ensuring proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not fully available, it is crucial to handle this compound with a high degree of caution. The available safety data indicates that the substance is a solid, and appropriate protective measures must be taken to prevent skin and eye contact, as well as inhalation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 1989 standard.To prevent eye contact with the solid compound, which could cause irritation.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, 0.4 mm thickness) and a lab coat.[1][4] For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.To prevent skin exposure to the compound.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]To minimize inhalation of any dust or aerosols.
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves for any tears or holes before use.[1]To prevent direct skin contact with the compound.
Footwear Closed-toe shoes must be worn in the laboratory.To protect feet from potential spills.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (fume hood) B->C D Weigh and handle the solid compound carefully to avoid dust generation C->D E Keep containers tightly closed when not in use D->E F Decontaminate work surfaces E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H I Segregate waste H->I J Dispose of in a sealed, labeled container I->J K Follow institutional and local regulations for chemical waste disposal J->K

Caption: Workflow for safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Pre-Experiment Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Assemble PPE: Ensure all necessary personal protective equipment as outlined in Table 1 is readily available and in good condition.

  • Prepare Workspace: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Ensure the workspace is clean and uncluttered.

2. Handling the Compound:

  • Personal Attire: Wear a buttoned lab coat, long pants, and closed-toe shoes.

  • Gloves: Don the appropriate chemical-resistant gloves.

  • Eye Protection: Wear chemical safety goggles.

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.

  • Weighing and Transfer: When weighing or transferring the solid, do so carefully to avoid creating dust. Use a spatula for transfers.

  • Container Management: Keep the container of this compound tightly sealed when not in use to prevent contamination and exposure.

3. Post-Handling Procedures:

  • Decontamination: After handling is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove gloves and any other disposable PPE and discard them in the designated chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including excess compound, used weighing papers, and contaminated PPE (gloves, etc.), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste should be collected in a separate, labeled hazardous waste container compatible with the solvents used.

2. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the approximate quantity, and any other hazardous components in the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Regulatory Compliance: Dispose of the chemical waste in a manner consistent with federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and decontaminate.

Disclaimer: The information provided is based on available safety data for this compound and general laboratory safety practices. As the toxicological properties of this compound have not been fully investigated, it should be handled with the utmost care, assuming it is potentially hazardous. Always consult your institution's specific safety protocols and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.